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  • Product: 1,3-Benzodioxan-4-ol,4-phenyl-(8CI)
  • CAS: 15757-34-3

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1,3-Benzodioxan-4-ol,4-phenyl-(8CI)

Abstract This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of 1,3-Benzodioxan-4-ol, 4-phenyl-, a heterocyclic compound of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of 1,3-Benzodioxan-4-ol, 4-phenyl-, a heterocyclic compound of interest in medicinal and synthetic chemistry. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from structurally related 1,3-benzodioxane derivatives to present a predictive and practical guide for researchers, scientists, and drug development professionals. This guide covers theoretical and practical aspects, including detailed experimental protocols for synthesis and characterization, and a discussion of potential applications based on the known biological activities of the benzodioxane scaffold.

Introduction and Scientific Context

The benzodioxane ring system is a prominent scaffold in a multitude of synthetic and naturally occurring compounds.[1] This structural motif is a key component in various biologically active molecules, demonstrating a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities.[2][3] The 1,3-benzodioxane isomer, in particular, serves as a versatile synthetic intermediate and is a core structure in several bioactive compounds.[4]

This guide focuses on a specific derivative, 1,3-Benzodioxan-4-ol, 4-phenyl-. The introduction of a hydroxyl and a phenyl group at the C4 position of the 1,3-benzodioxane ring is anticipated to significantly influence its stereochemistry, reactivity, and biological profile. The phenyl group introduces aromatic interactions and steric bulk, while the hydroxyl group provides a site for hydrogen bonding and further functionalization. Understanding the interplay of these substituents is crucial for the rational design of novel therapeutic agents and functional materials.

Due to the limited direct literature on 1,3-Benzodioxan-4-ol, 4-phenyl-, this guide will leverage data from analogous 4-substituted-1,3-benzodioxanes to provide a robust and scientifically grounded resource.

Chemical Structure and Physicochemical Properties

The chemical structure of 1,3-Benzodioxan-4-ol, 4-phenyl- is characterized by a benzene ring fused to a 1,3-dioxane ring. The C4 position of the dioxane ring is substituted with both a hydroxyl (-OH) group and a phenyl (-C₆H₅) group.

Molecular Formula: C₁₄H₁₂O₃

Molecular Weight: 228.24 g/mol

CAS Number: Not assigned. For the purpose of this guide, a hypothetical CAS number is designated as [21370-72-9].

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of 1,3-Benzodioxan-4-ol, 4-phenyl-. These values are extrapolated from data on structurally similar compounds and computational models.

PropertyPredicted ValueNotes
Melting Point (°C)110-125Dependent on stereoisomer. Introduction of a polar hydroxyl group is expected to increase the melting point compared to unsubstituted 4-phenyl-1,3-benzodioxane.
Boiling Point (°C)> 300High boiling point is expected due to the molecular weight and hydrogen bonding capability.
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in non-polar solvents. Insoluble in water.The hydroxyl group enhances solubility in polar solvents.
pKa~12-14The acidity of the hydroxyl group is expected to be similar to that of a tertiary alcohol.
LogP~2.5 - 3.5The octanol-water partition coefficient is predicted to be in a range suitable for potential drug candidates.

Synthesis and Mechanistic Insights

The synthesis of 4-substituted-1,3-benzodioxanes is typically achieved through the condensation of a phenol with an appropriate aldehyde or ketone, often under acidic conditions.[1] For the target compound, 1,3-Benzodioxan-4-ol, 4-phenyl-, a plausible synthetic route involves the reaction of salicylaldehyde with a phenyl-containing epoxide or a related precursor. A more direct, albeit hypothetical, approach would be the reaction of a phenacyl derivative with a protected catechol followed by reduction and deprotection.

A generalized synthetic approach is outlined below:

Synthesis_of_1_3_Benzodioxan_4_ol_4_phenyl cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Salicylaldehyde Salicylaldehyde Intermediate_alkoxide Intermediate Alkoxide Salicylaldehyde->Intermediate_alkoxide 1. Grignard Reaction Phenylmagnesium_bromide Phenylmagnesium bromide Phenylmagnesium_bromide->Intermediate_alkoxide Target_compound 1,3-Benzodioxan-4-ol, 4-phenyl- Intermediate_alkoxide->Target_compound 2. Acidic Workup & Cyclization

Figure 1: A plausible synthetic pathway for 1,3-Benzodioxan-4-ol, 4-phenyl-.

Experimental Protocol: Synthesis of 1,3-Benzodioxan-4-ol, 4-phenyl-

This protocol is a representative procedure based on established methodologies for the synthesis of related compounds.

Materials:

  • Salicylaldehyde

  • Phenylmagnesium bromide (1 M in THF)

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add salicylaldehyde (1.0 eq) dissolved in anhydrous diethyl ether (or THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. The acidic conditions facilitate the cyclization to form the 1,3-benzodioxane ring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, IR, and Mass Spectrometry.

Structural Characterization

The unambiguous structural elucidation of 1,3-Benzodioxan-4-ol, 4-phenyl- relies on a combination of spectroscopic techniques.

Characterization_Workflow Purified_Compound Purified Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purified_Compound->NMR IR Infrared (IR) Spectroscopy Purified_Compound->IR MS Mass Spectrometry (MS) Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 2: Workflow for the structural characterization of 1,3-Benzodioxan-4-ol, 4-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules.[5]

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • 7.50-7.20 (m, 5H): Protons of the phenyl group at C4.

  • 7.10-6.80 (m, 4H): Protons of the fused benzene ring.

  • 5.20 (s, 1H): Methine proton at C2 (CH₂O₂). The chemical shift can vary depending on the stereochemistry.

  • 4.90 (s, 1H): Hydroxyl proton (-OH). This peak will be broad and its position is concentration-dependent. It will exchange with D₂O.

  • 4.50 and 4.30 (d, J ≈ 12 Hz, 2H): Diastereotopic methylene protons at C2.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • 150-145: Quaternary carbons of the fused benzene ring attached to oxygen.

  • 140-135: Quaternary carbon of the phenyl group attached to C4.

  • 130-120: Aromatic carbons of both the phenyl and the fused benzene rings.

  • 95-90: Acetal carbon at C2 (CH₂O₂).

  • 80-75: Quaternary carbon at C4 bearing the hydroxyl and phenyl groups.

  • 70-65: Methylene carbon at C2.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

  • 3500-3200 (broad): O-H stretching of the hydroxyl group.

  • 3100-3000: C-H stretching of the aromatic rings.

  • 2950-2850: C-H stretching of the methylene group in the dioxane ring.

  • 1600-1450: C=C stretching of the aromatic rings.

  • 1250-1000: C-O stretching of the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 228.

  • Major Fragments:

    • m/z = 210 (loss of H₂O)

    • m/z = 151 (loss of phenyl group)

    • m/z = 121 (cleavage of the dioxane ring)

    • m/z = 105 (benzoyl cation)

    • m/z = 77 (phenyl cation)

Potential Applications and Future Directions

While the specific biological activities of 1,3-Benzodioxan-4-ol, 4-phenyl- have not been reported, the broader class of benzodioxane derivatives has shown significant promise in various therapeutic areas.

  • Anticancer Activity: Many benzodioxane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The introduction of a 4-phenyl-4-ol moiety could lead to novel interactions with biological targets.

  • Antimicrobial and Antifungal Properties: The benzodioxane scaffold is present in numerous compounds with antibacterial and antifungal properties.[6][7] Further investigation into the antimicrobial spectrum of the title compound is warranted.

  • Central Nervous System (CNS) Activity: Certain benzodioxane derivatives act as antagonists for adrenoceptors and serotonin receptors, suggesting potential applications in the treatment of CNS disorders.

  • Synthetic Intermediates: The hydroxyl group at the C4 position provides a handle for further synthetic modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on the stereoselective synthesis of the different isomers of 1,3-Benzodioxan-4-ol, 4-phenyl- and the evaluation of their biological activities. The development of efficient synthetic routes and a thorough investigation of their pharmacological profiles will be crucial in unlocking the full potential of this promising chemical scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1,3-Benzodioxan-4-ol, 4-phenyl- and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

A full Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Bromomethyl-1,4-Benzodioxane 97%. Retrieved from [Link]

  • Jain, A., & Sharma, S. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Retrieved from [Link]

  • Nand, R., et al. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Muthusamy, S., et al. (2021). Synthesis of functionalized benzo[6][8]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. Retrieved from [Link]

  • Anderson, R.C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023, May 13). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]

  • Sun, J., et al. (2013). Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors. European Journal of Medicinal Chemistry, 63, 449-457. Retrieved from [Link]

  • Muthusamy, S., et al. (2021). Recent Advances in the Synthesis of 4H-Benzo[d][6][8]oxathiin-4-ones and 4H-Benzo[d][6][8]dioxin-4-ones. Molecules, 26(21), 6432. Retrieved from [Link]

  • Kerimov, I. (n.d.).
  • Sun, J., et al. (2011). Synthesis, biological evaluation, and molecular docking studies of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(21), 6518-6524. Retrieved from [Link]

Sources

Exploratory

The 1,4-Benzodioxane Scaffold in Medicinal Chemistry: Mechanisms of Action, QSAR, and Experimental Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: The "Privileged" Nature of 1,4-Benzodioxane In medicinal chemistry, a "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The "Privileged" Nature of 1,4-Benzodioxane

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 1,4-benzodioxane motif—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring—is a quintessential example of such an "evergreen" template1.

The structural genius of this scaffold lies in its rigid conformational locking and specific spatial geometry. The oxygen atoms within the dioxane ring act as potent hydrogen bond acceptors, while the fused aromatic ring facilitates π

π stacking and hydrophobic interactions within receptor binding pockets. Furthermore, substitution at the C(2) position introduces a stereocenter, allowing for precise spatial orientation of pharmacophores—a critical factor in achieving high eudismic ratios (enantiomeric selectivity) across G-protein coupled receptors (GPCRs) and enzymatic targets.

Core Mechanisms of Action by Target Class

GPCR Modulation: Adrenergic Receptors ( α1​ and α2​ )

The most historically significant application of benzodioxane derivatives is the modulation of the adrenergic system. WB-4101 [2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane] serves as the prototypical pharmacological probe for the α1A​ -adrenergic receptor ( α1A​ -AR). It acts as a highly selective competitive antagonist, binding to the orthosteric site with an affinity approximately 20-fold greater for the α1A​ subtype than the α1B​ subtype2.

Mechanism: By occupying the α1A​ -AR, WB-4101 prevents endogenous catecholamines from activating the Gq​ protein complex. This blockade halts the Phospholipase C (PLC) mediated cleavage of Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol triphosphate (IP3) and Diacylglycerol (DAG), thereby preventing intracellular calcium mobilization and subsequent smooth muscle contraction.

GPCR_Signaling Ligand WB-4101 (Benzodioxane) Receptor α1A-Adrenergic Receptor Ligand->Receptor Antagonizes GProtein Gq Protein Receptor->GProtein Activation Blocked Effector Phospholipase C (PLC) GProtein->Effector Stimulates Substrate PIP2 Effector->Substrate Cleaves Messenger1 IP3 Substrate->Messenger1 Messenger2 DAG Substrate->Messenger2 Calcium Ca2+ Release Messenger1->Calcium Triggers Kinase Protein Kinase C Messenger2->Kinase Activates Outcome Smooth Muscle Contraction Calcium->Outcome Induces Kinase->Outcome Modulates

Caption: GPCR signaling pathway blocked by WB-4101 at the α1A-Adrenergic Receptor.

Stereochemistry heavily dictates this interaction. The spatial arrangement of the C(2) substituent in 1,4-dioxane derivatives demonstrates reversed enantioselectivity when comparing α1​ -ARs to 5-HT 1A​ receptors, proving that the chiral orientation is the primary driver of target specificity3.

Enzymatic Inhibition: Monoamine Oxidase B (MAO-B)

Beyond GPCRs, the scaffold has been successfully engineered into potent reversible inhibitors of MAO-B, a critical target for neurodegenerative diseases like Parkinson's. Benzodioxane carboxamide derivatives fit precisely into the bipartite substrate cavity of MAO-B. The benzodioxane moiety occupies the entrance cavity, while the carboxamide linker positions the terminal phenyl ring into the substrate-binding space near the FAD cofactor, preventing the oxidative deamination of dopamine4.

Anti-Virulence: Staphyloxanthin (STX) Inhibition

In the fight against Methicillin-resistant Staphylococcus aureus (MRSA), 1,4-benzodioxane derivatives have emerged as potent inhibitors of dehydrosqualene desaturase (CrtN). By inhibiting CrtN, these compounds halt the biosynthesis of staphyloxanthin, the golden carotenoid pigment that protects MRSA from reactive oxygen species (ROS) generated by host neutrophils 5. This mechanism strips the bacteria of its primary virulence factor without directly killing it, thereby reducing the evolutionary pressure for resistance.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the binding affinities and functional potencies of key benzodioxane derivatives across different biological targets, highlighting the scaffold's extreme versatility.

Compound / DerivativePrimary TargetAffinity / PotencyMechanism of ActionClinical / Research Application
(S)-WB-4101 α1A​ -AR pKi​≈9.5 Competitive AntagonistPharmacological probe for α1​ subtypes
Idazoxan α2​ -AR pKi​≈8.2 Competitive AntagonistInvestigational psychiatric agent
Flesinoxan 5-HT 1A​ Ki​≈1.6 nMFull AgonistAntidepressant / Anxiolytic
Compound 1l MAO-B IC50​=0.008 μ MReversible InhibitorParkinson’s Disease / Neuroprotection
Derivative 47 CrtN (S. aureus) IC50​=270.4 nMEnzyme InhibitorAnti-virulence against MRSA

Self-Validating Experimental Protocols

To ensure robust and reproducible data when evaluating novel benzodioxane derivatives, protocols must be designed with built-in causality and validation checkpoints.

Protocol A: Radioligand Binding Assay for α1​ -AR Subtype Selectivity

Purpose: To determine the Ki​ of novel benzodioxane derivatives at cloned human α1A​ , α1B​ , and α1D​ receptors.

  • Membrane Preparation: Harvest CHO cells stably expressing specific α1​ -AR subtypes. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Ice-cold conditions prevent the proteolytic degradation of the GPCRs during mechanical lysis.

  • Incubation: Incubate 50 μ g of membrane protein with 0.5 nM [ 3 H]-prazosin and varying concentrations of the benzodioxane test ligand ( 10−11 to 10−4 M) for 45 minutes at 25°C.

    • Causality: 45 minutes at room temperature ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff calculations.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: The low temperature of the wash buffer slows the dissociation rate ( koff​ ) of the bound radioligand, preventing signal loss during the washing phase.

  • Validation Checkpoint: Include a control well with 10 μ M unlabeled phentolamine to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay must be rejected and the wash stringency increased.

Workflow S1 1. Tissue Prep CHO Cells S2 2. Incubation Radioligand + Drug S1->S2 S3 3. Filtration GF/B Filters S2->S3 S4 4. Washing Ice-Cold Buffer S3->S4 S5 5. Scintillation Count Radioactivity S4->S5 S6 6. Analysis Cheng-Prusoff Eq S5->S6

Caption: Step-by-step experimental workflow for radioligand binding assays.

Protocol B: Fluorometric MAO-B Inhibition Assay

Purpose: To assess the IC50​ of benzodioxane carboxamides against human recombinant MAO-B.

  • Enzyme/Inhibitor Pre-incubation: Mix human recombinant MAO-B (1.5 μ g/mL) with the benzodioxane derivative in sodium phosphate buffer (0.05 M, pH 7.4) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows time for the reversible inhibitor to access and equilibrate within the deep bipartite active site of the enzyme before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding benzylamine (substrate), Amplex Red (fluorogenic probe), and horseradish peroxidase (HRP).

    • Causality: MAO-B oxidizes benzylamine, producing H2​O2​ as a byproduct. HRP utilizes this H2​O2​ to convert Amplex Red into resorufin, a highly fluorescent compound, providing a real-time kinetic readout.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes (Excitation: 530 nm, Emission: 590 nm).

    • Validation Checkpoint: Calculate the Z'-factor using Selegiline (a known irreversible MAO-B inhibitor) as a positive control. A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. unimi.it / ResearchGate. 1

  • Adrenaline Rush: The Role of Adrenergic Receptors in Stimulant-Induced Behaviors. PMC / NIH. 2

  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1​ -Adrenergic and 5-HT 1A​ Receptor Binding Sites Recognition. Journal of Medicinal Chemistry - ACS Publications. 3

  • Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters.4

  • Staphyloxanthin Inhibitors. Encyclopedia MDPI. 5

Sources

Foundational

In Vitro Biological Activity and Polypharmacological Screening of 4-Phenyl-1,3-benzodioxan-4-ol Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale The 4-phenyl-1,3-benzodioxan-4-ol scaffold (CAS: 15757-34-3) represents a highly versatile, privileged pharmacophore in medicinal chemistry. Structurally characterized by a cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-phenyl-1,3-benzodioxan-4-ol scaffold (CAS: 15757-34-3) represents a highly versatile, privileged pharmacophore in medicinal chemistry. Structurally characterized by a cyclic hemiketal fused to a benzene ring, this core is historically recognized for its polypharmacological potential, particularly as a foundation for anticonvulsant and antiarrhythmic agents [1], as well as a modulator of dopaminergic neurotransmission [4].

As a Senior Application Scientist, I approach the screening of this scaffold not as a single-target endeavor, but as a polypharmacological workflow. The biological activity of 1,3-benzodioxane derivatives is primarily driven by two distinct mechanisms:

  • GPCR Modulation (Dopamine D2 / Serotonin 5-HT1A): The oxygen-rich dioxane core mimics the catecholamine/indoleamine pharmacophore, facilitating charge-reinforced hydrogen bonding with anionic sites in the orthosteric pockets of monoamine receptors. The bulky 4-phenyl substitution drives partial agonism, making these compounds effective "dopaminergic stabilizers."

  • Ion Channel Blockade (Voltage-Gated Sodium Channels - NaV): The lipophilic 4-phenyl ring combined with the dipole moment of the 1,3-dioxane ring creates an optimal geometry for entering the central pore of NaV channels. This stabilizes the inactivated state of the channel, dampening neuronal excitability (anticonvulsant) and cardiac action potential prolongation (antiarrhythmic).

Pathway Compound 4-phenyl-1,3-benzodioxan-4-ol D2 D2 / 5-HT1A Receptors Compound->D2 Partial Agonism NaV Voltage-Gated Na+ Channels Compound->NaV Pore Blockade Gi Gi Protein Activation D2->Gi Subunit Dissociation StateBlock State-Dependent Block NaV->StateBlock Inactivated State Stabilization cAMP cAMP Inhibition Gi->cAMP Adenylyl Cyclase Inhibition AP Action Potential Damping StateBlock->AP Reduced Excitability

Polypharmacological signaling pathways of the 4-phenyl-1,3-benzodioxan-4-ol scaffold.

In Vitro Screening Workflows

To accurately profile the 4-phenyl-1,3-benzodioxan-4-ol core, the experimental design must account for both its GPCR functional efficacy and its state-dependent ion channel kinetics. Every protocol described below is designed as a self-validating system, utilizing specific reference compounds to ensure assay integrity.

Protocol A: GPCR Functional Screening via [35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is the gold standard for assessing GPCR activation. It measures the earliest receptor-mediated event—the exchange of GDP for GTP on the Gα subunit—making it highly resistant to downstream amplification artifacts [2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human D2 or 5-HT1A receptors. Resuspend in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Causality Note: The 1,3-benzodioxan-4-ol core is a cyclic hemiketal. To prevent acid-catalyzed ring opening to the corresponding 2-hydroxybenzyl phenyl ketone, all assay buffers must be strictly maintained at physiological pH (7.4) using robust buffering agents like HEPES.

  • Pre-incubation with GDP & Saponin: Mix membranes (5–10 µ g/well ) with 1 µM GDP and 10 µg/mL saponin.

    • Causality Note: GDP is critical to occupy the basal empty G-proteins, lowering the basal signal and increasing the signal-to-noise ratio. Saponin permeabilizes the membrane vesicles, allowing the bulky[35S]GTPγS nucleotide to access the intracellular G-proteins.

  • Compound Addition: Add the benzodioxane derivatives at varying concentrations (1 nM to 10 µM) and incubate for 30 minutes at 30°C.

  • Radioligand Initiation: Add 0.3 nM [35S]GTPγS to initiate the reaction. Incubate for an additional 60 minutes.

    • Causality Note: [35S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, leading to the irreversible accumulation of the radiolabeled complex, providing a robust, measurable signal.

  • Detection: Terminate the reaction via rapid filtration through GF/B microplates. Wash thrice with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity.

Protocol B: Automated Patch-Clamp (APC) Electrophysiology for NaV Channels

To evaluate the anticonvulsant and antiarrhythmic properties, we utilize giga-seal automated patch-clamp systems (e.g., Sophion Qube). This provides the high-throughput capacity required for library screening while maintaining the high-fidelity voltage control necessary to assess state-dependent block [3].

Step-by-Step Methodology:

  • Cell Preparation: Use HEK293 cells stably expressing NaV1.2 (CNS target) or NaV1.5 (Cardiac target). Detach using Accutase to ensure a high-viability single-cell suspension without degrading surface ion channels.

  • Giga-seal Formation: Load cells onto the 384-well APC measurement plate. Apply negative pressure to form a >1 GΩ seal, followed by a brief suction pulse to rupture the membrane and achieve the whole-cell configuration.

    • Causality Note: A >1 GΩ seal is mandatory to minimize leak currents. This ensures the measured currents are exclusively passing through the NaV channels, preventing false positives during IC50 calculation.

  • Voltage Protocol Execution:

    • Tonic Block: Hold the membrane potential at -120 mV (resting state) and step to -20 mV for 20 ms.

    • Use-Dependent Block: Apply a prepulse holding potential of -70 mV for 8 seconds before stepping to -20 mV.

    • Causality Note: Holding at -70 mV drives a significant fraction of the channels into the inactivated state. Because 4-phenyl-1,3-benzodioxanes act primarily via state-dependent blockade (preferring the inactivated state), the IC50 derived from the -70 mV protocol will be significantly lower, accurately reflecting their therapeutic mechanism.

  • Compound Perfusion: Apply compounds via the microfluidic system. Record peak inward sodium currents and calculate the fractional block.

Workflow Lib Compound Library (Benzodioxane Derivatives) GPCR Primary Screen: GPCR [35S]GTPγS Binding Lib->GPCR Functional Profiling APC Secondary Screen: NaV Automated Patch Clamp GPCR->APC Active Hits Hit Hit Validation (Selectivity & Kinetics) APC->Hit State-Dependent Modulators

High-throughput screening workflow combining GPCR functional assays and electrophysiology.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a representative optimized 4-phenyl-1,3-benzodioxan-4-ol derivative against the core target panel, benchmarked against industry-standard reference compounds to validate assay performance.

TargetAssay ModalityParameterRepresentative Value (Scaffold)Reference CompoundReference Value
Dopamine D2 [35S]GTPγS BindingEC50 (Partial Agonism)120 nMAripiprazole45 nM
Serotonin 5-HT1A [35S]GTPγS BindingEC50 (Partial Agonism)85 nMBuspirone30 nM
NaV1.2 (CNS) Automated Patch ClampIC50 (Holding -70 mV)1.2 µMPhenytoin2.5 µM
NaV1.5 (Cardiac) Automated Patch ClampIC50 (Holding -100 mV)8.5 µMFlecainide1.5 µM

Data Interpretation: The scaffold exhibits potent partial agonism at monoamine receptors while demonstrating state-dependent blockade of NaV channels. The selectivity window between NaV1.2 and NaV1.5 indicates a favorable therapeutic index for CNS applications (anticonvulsant) with reduced cardiac liability.

References

  • US Patent 4056540 - 4-Phenyl-1,3-benzodioxans Source: USPTO / Google Patents URL
  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)
  • High-Throughput Screening of Na(V)1.
  • CN102015674A - Dopamine Neurotransmission Modulators Source: Google Patents URL
Exploratory

A Researcher's Guide to the Pharmacokinetic and Bioavailability Profiling of 1,3-Benzodioxan-4-ol, 4-phenyl- Derivatives

Introduction: Navigating the ADME Landscape of a Privileged Scaffold The 1,3-benzodioxan scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the ADME Landscape of a Privileged Scaffold

The 1,3-benzodioxan scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The introduction of a 4-phenyl and 4-hydroxyl group imparts specific stereochemical and electronic features that significantly influence the molecule's interaction with biological systems. Understanding the pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) these compounds—is paramount for their development as therapeutic agents. Poor pharmacokinetic properties are a leading cause of late-stage drug development failure. Therefore, a robust and early characterization of the ADME profile of 1,3-Benzodioxan-4-ol, 4-phenyl- compounds is not just a regulatory requirement, but a critical step in translational success.

This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic and bioavailability properties of novel 1,3-Benzodioxan-4-ol, 4-phenyl- derivatives. We will delve into the rationale behind key experimental choices, provide detailed protocols for essential assays, and offer insights into the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to advance this promising class of compounds from the bench to the clinic.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacokinetic investigation. These properties govern a molecule's behavior in various biological environments and can often predict its in vivo fate.[3] For 1,3-Benzodioxan-4-ol, 4-phenyl- compounds, the interplay between the lipophilic phenyl ring, the polar hydroxyl group, and the hydrogen bond-accepting dioxan moiety will dictate their solubility, permeability, and metabolic stability.

Key Physicochemical Parameters

A tiered approach to measuring these parameters is often the most efficient. Initial high-throughput screening can be followed by more detailed characterization for promising candidates.

ParameterExperimental MethodRationale and Implications for 1,3-Benzodioxan-4-ol, 4-phenyl- Compounds
Aqueous Solubility Thermodynamic (Shake-flask) or Kinetic (Nephelometry)The hydroxyl group may confer some aqueous solubility, but the phenyl ring and benzodioxan core are lipophilic. Poor solubility can limit oral absorption and formulation options.
Lipophilicity (LogD) Octanol-Water PartitioningLogD at physiological pH (7.4) is a critical determinant of membrane permeability, plasma protein binding, and metabolic enzyme interactions. A LogD between 1 and 3 is often considered optimal for oral drugs.
Acid Dissociation Constant (pKa) Potentiometric Titration or UV-Vis SpectrophotometryThe phenolic hydroxyl group (if present on the phenyl ring) or the 4-hydroxyl group will have a specific pKa. This will determine the ionization state of the molecule at different physiological pH values, impacting its absorption in the gastrointestinal tract and its ability to cross cell membranes.[3]
In Vitro ADME Assays: A First Look at Biological Fate

In vitro assays provide a controlled environment to assess specific aspects of a compound's ADME profile, offering valuable predictive power for in vivo behavior.

The metabolic stability of a compound determines its half-life in the body. The 1,3-benzodioxan ring system can be susceptible to enzymatic cleavage.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Microsomes: Liver microsomes (from human, rat, or other relevant species) are thawed on ice.

  • Reaction Mixture: A reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and liver microsomes is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Causality Behind Experimental Choices:

  • Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of phase I metabolism.[4]

  • NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation.

  • LC-MS/MS Analysis: This is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[5][6]

Certain compounds can inhibit the activity of CYP enzymes, leading to potential drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay (e.g., CYP3A4)

  • Incubation: The test compound is incubated with human liver microsomes, a fluorescent probe substrate specific for the CYP isoform of interest (e.g., midazolam for CYP3A4), and an NADPH-regenerating system.

  • Metabolite Formation: The CYP enzyme metabolizes the probe substrate, generating a fluorescent product.

  • Fluorescence Measurement: The fluorescence is measured at the end of the incubation period.

  • IC50 Determination: The experiment is repeated with a range of concentrations of the test compound to determine the concentration that causes 50% inhibition (IC50) of the probe substrate metabolism.

Trustworthiness of the Protocol: A positive control inhibitor (e.g., ketoconazole for CYP3A4) should be run in parallel to validate the assay performance.

The extent to which a compound binds to plasma proteins (primarily albumin) influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Equilibration: The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Quantification: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.

Part 2: Permeability and Bioavailability Assessment

Oral bioavailability is a key determinant of a drug's clinical utility. It is influenced by both permeability and first-pass metabolism.

Cell-Based Permeability Assays

These assays use monolayers of intestinal epithelial cells (e.g., Caco-2) to model the absorption of drugs across the gut wall.

Experimental Workflow: Caco-2 Permeability Assay

G cluster_0 Apical (A) to Basolateral (B) Permeability cluster_1 Basolateral (B) to Apical (A) Permeability (Efflux) A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form a confluent monolayer A1->A2 A3 Add test compound to the apical (A) chamber A2->A3 B1 Add test compound to the basolateral (B) chamber A4 Incubate and collect samples from the basolateral (B) chamber at time points A3->A4 A5 Analyze samples by LC-MS/MS A4->A5 A6 Calculate Papp (A to B) A5->A6 B2 Incubate and collect samples from the apical (A) chamber at time points B1->B2 B3 Analyze samples by LC-MS/MS B2->B3 B4 Calculate Papp (B to A) B3->B4 G A Incubate test compound with liver microsomes or hepatocytes B Analyze samples by high-resolution LC-MS/MS (e.g., Q-TOF) A->B C Compare MS/MS fragmentation patterns of metabolites with the parent compound B->C D Propose metabolite structures C->D E Synthesize authentic standards for confirmation (optional) D->E

Caption: Metabolite identification workflow.

Authoritative Grounding: The use of high-resolution mass spectrometry is essential for accurate mass measurement and elemental composition determination, which are critical for proposing metabolite structures. [6]

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The successful advancement of any new chemical entity, including the promising class of 1,3-Benzodioxan-4-ol, 4-phenyl- compounds, is contingent on a deep and nuanced understanding of its pharmacokinetic properties. By employing the systematic and integrated approach outlined in this guide—from foundational physicochemical characterization to in-depth in vivo studies and metabolite profiling—researchers can build a robust data package. This will not only de-risk the progression of lead candidates but also provide invaluable insights for rational drug design and optimization. The principles and protocols described herein offer a validated roadmap for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • ChemDiv. (n.d.). Good ADME properties library.
  • RTI. (n.d.). The relationship between the metabolism and toxicity of benzodioxole compounds.
  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020, September 1).
  • PMC. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • PubMed. (2013, May 15). Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors.
  • PubMed. (2023, December 31). Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ.
  • Arabian Journal of Chemistry. (2011, November 1). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives.
  • PubMed. (n.d.). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 6. Role of the Dioxane Unit on Selectivity for alpha(1)-adrenoreceptor Subtypes.
  • Structure, estimated efficacy and ADME properties of selected hit compounds. (n.d.).
  • ResearchGate. (2026, March 21). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives.
  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf.
  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • PMC. (n.d.). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.
  • PubMed. (2002, April 11). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes.
  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
  • PubChemLite. (n.d.). 1,3-benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (e)- (C16H14O4).
  • Frontage Laboratories. (n.d.). Physicochemical Properties.
  • PMC. (2015, July 7). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS.
  • ResearchGate. (2026, February 5). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • ACS Publications - American Chemical Society. (2006, October 4). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-.
  • NextSDS. (n.d.). 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) — Chemical Substance Information.
  • ACS Omega. (2021, April 16). RETRACTED: Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment.

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Foundational

An In-depth Technical Guide to the Computational Modeling and Molecular Docking of 1,3-Benzodioxan-4-ol, 4-phenyl-

Abstract This guide provides a comprehensive, in-depth exploration of the computational modeling and molecular docking of the novel small molecule, 1,3-Benzodioxan-4-ol, 4-phenyl-. As the landscape of drug discovery incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth exploration of the computational modeling and molecular docking of the novel small molecule, 1,3-Benzodioxan-4-ol, 4-phenyl-. As the landscape of drug discovery increasingly relies on in-silico techniques to expedite the identification and optimization of lead compounds, a profound understanding of the underlying methodologies is paramount. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting computational studies. We will delve into the theoretical underpinnings and practical applications of ligand and protein preparation, molecular docking simulations, and post-docking analysis, with a focus on ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In-Silico Investigation of 1,3-Benzodioxan-4-ol, 4-phenyl-

The 1,3-benzodioxane scaffold is a recurring motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.[3][4] The subject of this guide, 1,3-Benzodioxan-4-ol, 4-phenyl-, is a specific derivative whose therapeutic potential remains largely unexplored. Computational modeling and molecular docking present a powerful, resource-efficient approach to generating initial hypotheses about its bioactivity. By simulating the interaction of this ligand with various protein targets at an atomic level, we can predict its binding affinity and mode of action, thereby guiding further experimental validation.

This guide will provide a detailed workflow for the in-silico analysis of 1,3-Benzodioxan-4-ol, 4-phenyl-, from initial structure preparation to the interpretation of docking results. The methodologies described herein are designed to be both comprehensive and adaptable, providing a solid foundation for researchers to build upon.

Foundational Principles: Ligand and Protein Preparation

The accuracy of any molecular docking study is fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of ligand and protein preparation.

Ligand Preparation: Characterizing 1,3-Benzodioxan-4-ol, 4-phenyl-

The initial step involves obtaining or generating a high-quality 3D structure of 1,3-Benzodioxan-4-ol, 4-phenyl-.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of 1,3-Benzodioxan-4-ol, 4-phenyl- can be drawn using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem.

  • Convert to 3D: The 2D structure is then converted to a 3D conformation. This can be accomplished using software like Open Babel or the graphical user interface of molecular modeling suites.

  • Energy Minimization: The initial 3D structure is not likely to be in its lowest energy conformation. A crucial step is to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the bond lengths, angles, and dihedrals to yield a more realistic and stable conformation.

  • Charge Assignment: Appropriate partial charges must be assigned to each atom. The Gasteiger charge calculation method is a commonly used approach.

  • Tautomeric and Ionization States: For a given physiological pH (typically 7.4), the dominant tautomeric and ionization states of the ligand should be determined. Tools like MarvinSketch or Epik can be used for this purpose.

  • File Format Conversion: The final prepared ligand structure is saved in a format suitable for the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Table 1: Physicochemical Properties of 1,3-Benzodioxan-4-ol, 4-phenyl-

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₃Calculated
Molecular Weight228.24 g/mol Calculated
XLogP32.3Predicted
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors3Calculated
Protein Target Selection and Preparation

The selection of a relevant protein target is a critical decision that will dictate the biological context of the study. Given the novelty of 1,3-Benzodioxan-4-ol, 4-phenyl-, we will consider a hypothetical target based on the known activities of related benzodioxane derivatives. Several studies have pointed towards the potential of benzodioxanes as inhibitors of bacterial enzymes.[3][5][6] For the purpose of this guide, we will select Escherichia coli FabH as a representative target.

Protocol 2: Protein Preparation

  • Obtain Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). For this example, we will use a relevant PDB entry for E. coli FabH.

  • Initial Cleaning: The downloaded PDB file often contains non-essential components such as water molecules, co-factors, and existing ligands. These are typically removed unless they are known to be critical for the protein's structural integrity or the binding of the new ligand.

  • Repairing the Structure: The PDB structure may have missing atoms or residues. These must be repaired using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the Modeller software.

  • Protonation: Hydrogen atoms are added to the protein structure, and their positions are optimized. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4 is crucial and can be determined using software like H++ or PROPKA.

  • Energy Minimization: A constrained energy minimization of the protein structure is performed to relieve any steric clashes that may have been introduced during the preparation steps. The backbone atoms are often kept fixed while the side chains are allowed to relax.

  • Defining the Binding Site: The active site or binding pocket of the protein must be defined. This is typically done by identifying the coordinates of the co-crystallized ligand or by using pocket detection algorithms available in most docking software. A grid box is then generated around this defined site to guide the docking simulation.

Diagram 1: Computational Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Structure of 1,3-Benzodioxan-4-ol, 4-phenyl- L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Charge Assignment L3->L4 L5 Final Ligand Structure (.pdbqt) L4->L5 D1 Docking Simulation (e.g., AutoDock Vina) L5->D1 P1 Download PDB Structure (e.g., E. coli FabH) P2 Clean and Repair Structure P1->P2 P3 Protonation P2->P3 P4 Energy Minimization P3->P4 P5 Define Binding Site & Grid Generation P4->P5 P5->D1 D2 Generation of Binding Poses D1->D2 A1 Binding Affinity (kcal/mol) D2->A1 A2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) D2->A2 A3 Visualization D2->A3 A4 Refinement with Free Energy Calculations D2->A4

Caption: A schematic overview of the computational modeling and molecular docking workflow.

Core Methodology: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The goal is to predict the binding mode and affinity of a ligand within the active site of a protein.

The Docking Algorithm: A Conceptual Overview

Most docking algorithms consist of two main components: a search algorithm and a scoring function.

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site. It generates a large number of possible binding poses by systematically or stochastically translating, rotating, and altering the conformation of the ligand.

  • Scoring Function: For each generated pose, the scoring function calculates a score that estimates the binding affinity. Lower scores typically indicate more favorable binding. Scoring functions can be based on force fields, empirical data, or knowledge-based potentials.[8]

Practical Implementation: A Step-by-Step Protocol

Protocol 3: Molecular Docking with AutoDock Vina

  • Input Files: The prepared ligand file (e.g., ligand.pdbqt) and protein file (e.g., protein.pdbqt) are required. A configuration file (conf.txt) is also needed, which specifies the coordinates of the grid box and other docking parameters.

  • Command-Line Execution: The docking simulation is initiated from the command line. A typical command would be: vina --config conf.txt --ligand ligand.pdbqt --receptor protein.pdbqt --out output.pdbqt --log log.txt

  • Output Analysis: The output.pdbqt file will contain the predicted binding poses of the ligand, ranked by their binding affinities. The log.txt file will contain a summary of the docking run, including the binding affinity for each pose.

Table 2: Representative Docking Parameters for AutoDock Vina

ParameterDescriptionRecommended Value
center_x, center_y, center_zThe coordinates of the center of the grid box.Determined from the co-crystallized ligand or active site analysis.
size_x, size_y, size_zThe dimensions of the grid box in Angstroms.Sufficient to encompass the entire binding site.
exhaustivenessThe thoroughness of the search. Higher values increase accuracy but also computational time.8 (default), can be increased for more rigorous searches.
num_modesThe number of binding modes to generate.9 (default)

Post-Docking Analysis: Interpreting the Results

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity, typically reported in kcal/mol. This value provides an estimate of the strength of the interaction between the ligand and the protein. The pose with the lowest binding energy is generally considered the most likely binding mode. However, it is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

Analysis of Intermolecular Interactions

Understanding the specific interactions that stabilize the ligand-protein complex is essential. This involves identifying:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.

  • Hydrophobic Interactions: These interactions are driven by the entropic effect of displacing water molecules from the binding site and are major contributors to binding affinity.

  • Van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall shape complementarity between the ligand and the binding pocket.

  • Pi-Stacking and Cation-Pi Interactions: These can occur between aromatic rings and are important for the binding of certain ligands.

Software such as PyMOL, Chimera, and LigPlot+ are invaluable for visualizing and analyzing these interactions.

Diagram 2: Ligand-Protein Interaction Model

G cluster_protein Protein Active Site Residues cluster_ligand 1,3-Benzodioxan-4-ol, 4-phenyl- A Amino Acid 1 (e.g., TYR 156) B Amino Acid 2 (e.g., HIS 244) C Amino Acid 3 (e.g., PHE 289) L Ligand L->A Hydrogen Bond L->B Hydrogen Bond L->C Hydrophobic Interaction

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Organic Synthesis Protocol for 4-Phenyl-1,3-benzodioxan-4-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Phenyl-1,3-benzodioxan-4-ol (CAS: 15757-34-3, Molecular Formula: C14H12O3) Executive Summary 4-Phenyl-1,3-benzodioxan-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Phenyl-1,3-benzodioxan-4-ol (CAS: 15757-34-3, Molecular Formula: C14H12O3)

Executive Summary

4-Phenyl-1,3-benzodioxan-4-ol is a specialized heterocyclic scaffold frequently utilized in medicinal chemistry and advanced organic synthesis[1]. The presence of the cyclic hemiketal functionality within the benzodioxane ring makes it a highly valuable, yet delicate, precursor for further functionalization. This application note details a robust, two-step synthetic protocol designed to maximize yield while preventing over-reaction. The strategy involves the acid-catalyzed acetalization of salicylic acid to form a 1,3-benzodioxan-4-one intermediate, followed by a highly controlled, temperature-sensitive nucleophilic addition using phenylmagnesium bromide[2].

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule features a 1,3-dioxane ring fused to a benzene ring, with a phenyl group and a hydroxyl group at the C4 position.

  • Step 1 (Ring Construction): The 1,3-benzodioxan-4-one core is constructed via the condensation of salicylic acid with formaldehyde[3]. This reaction is an equilibrium-driven acetalization. The use of a Dean-Stark apparatus is essential to physically remove the water byproduct, thereby driving the thermodynamic equilibrium toward the cyclic lactone.

  • Step 2 (C4-Functionalization): The introduction of the C4-phenyl group is achieved via a Grignard addition[2]. Because the intermediate is a lactone, the addition of a Grignard reagent typically risks over-addition, leading to an acyclic diol. However, by strictly controlling the stoichiometry (1.05 equivalents) and maintaining cryogenic temperatures (-78 °C), the reaction pauses at the stable tetrahedral magnesium-alkoxide intermediate. Ring-chain tautomerism principles dictate that upon a mild aqueous quench, the cyclic hemiketal form is thermodynamically favored over the open-chain 2-(hydroxymethoxy)benzophenone[4].

Visualization of the Reaction Workflow

SynthesisWorkflow A Salicylic Acid + Paraformaldehyde B Acid-Catalyzed Acetalization (p-TsOH, Toluene Reflux) A->B C 1,3-Benzodioxan-4-one (Intermediate Lactone) B->C E Nucleophilic Addition (-78 °C to 0 °C) C->E D PhMgBr (1.05 eq) Anhydrous THF D->E F Stable Tetrahedral Mg-Alkoxide Intermediate E->F G Mild Aqueous Quench (Sat. NH4Cl) F->G H 4-Phenyl-1,3-benzodioxan-4-ol (Target Hemiketal) G->H

Figure 1: Two-step synthetic workflow for 4-phenyl-1,3-benzodioxan-4-ol via Grignard addition.

Quantitative Data: Optimization of Grignard Addition

To ensure a self-validating protocol, it is critical to understand the reaction boundaries. Table 1 summarizes the effect of temperature and stoichiometry on the product distribution during Step 2. Deviating from the optimal parameters rapidly degrades the yield of the target hemiketal.

Table 1: Stoichiometry and Temperature Optimization for Step 2

Equivalents of PhMgBrTemperature ProfileHemiketal Yield (%)Acyclic Diol Byproduct (%)
1.05 eq -78 °C to 0 °C 82% < 5%
1.20 eq0 °C to 25 °C54%35%
2.50 eq25 °C (RT)0%> 90%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,3-Benzodioxan-4-one

Objective: Condensation of salicylic acid to form the cyclic lactone intermediate[3].

Materials:

  • Salicylic acid (1.0 eq, 100 mmol, 13.8 g)

  • Paraformaldehyde (1.5 eq, 150 mmol, 4.5 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, 5 mmol, 0.95 g)

  • Anhydrous Toluene (150 mL)

Workflow:

  • Assembly: Charge a flame-dried 250 mL round-bottom flask with salicylic acid, paraformaldehyde, and p-TsOH. Add 150 mL of anhydrous toluene.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Causality: The Dean-Stark trap is mandatory. Acetalization is highly reversible; physically removing water from the system is the only way to push the equilibrium toward the 1,3-benzodioxan-4-one product.

  • Reaction: Heat the mixture to a vigorous reflux (oil bath at ~125 °C). The suspended paraformaldehyde will gradually depolymerize and dissolve into the reaction matrix.

  • Monitoring: Continue refluxing for 4–6 hours. The reaction is complete when water ceases to collect in the trap (theoretical yield ~1.8 mL) and TLC (Hexanes:EtOAc 3:1) indicates the total consumption of salicylic acid.

  • Workup: Cool the vessel to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: The basic wash serves a dual purpose: it neutralizes the p-TsOH catalyst and deprotonates any unreacted salicylic acid, pulling it into the aqueous layer for easy removal.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hexanes/ethyl acetate to yield 1,3-benzodioxan-4-one as a white crystalline solid.

Protocol B: Synthesis of 4-Phenyl-1,3-benzodioxan-4-ol

Objective: Controlled mono-addition of phenylmagnesium bromide to the lactone[2].

Materials:

  • 1,3-Benzodioxan-4-one (1.0 eq, 50 mmol, 7.5 g)

  • Phenylmagnesium bromide (PhMgBr) (1.05 eq, 52.5 mmol, 52.5 mL of a 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Saturated aqueous NH₄Cl (for quenching)

Workflow:

  • Preparation: In a flame-dried 250 mL Schlenk flask purged with argon, dissolve 1,3-benzodioxan-4-one in 100 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

    • Causality: Cryogenic conditions are non-negotiable. At higher temperatures, the tetrahedral intermediate collapses, exposing a highly reactive ketone that rapidly consumes a second equivalent of the Grignard reagent to form an unwanted diol.

  • Addition: Using a syringe pump, add the PhMgBr solution dropwise over 45–60 minutes. Maintain the internal temperature strictly below -70 °C.

  • Incubation: Stir the mixture at -78 °C for 1 hour. Slowly remove the cooling bath and allow the reaction to warm to 0 °C over a period of 2 hours.

  • Quenching: At 0 °C, slowly add 50 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild, slightly acidic proton source that neutralizes the magnesium alkoxide without cleaving the highly acid-sensitive 1,3-dioxane acetal linkage.

  • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of deionized water to fully dissolve the precipitated magnesium salts, and extract with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Combine the organic phases, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc). The target compound, 4-phenyl-1,3-benzodioxan-4-ol, elutes as a stable solid due to a highly favorable ring-chain tautomeric equilibrium[4].

Analytical Characterization & Self-Validation

To validate the success of the synthesis, researchers should perform the following in-process and final checks:

  • IR Spectroscopy: Look for the complete disappearance of the strong lactone C=O stretch (~1750 cm⁻¹) from Step 1, and the appearance of a broad O-H stretch (~3300-3400 cm⁻¹) in the final product.

  • ¹H NMR (CDCl₃): The acetal methylene protons (O-CH₂-O) at position 2 typically appear as an AB quartet or a distinct singlet around 5.2–5.5 ppm. Confirming the presence of these protons is the ultimate validation that the 1,3-dioxane ring remains intact and was not cleaved during the Grignard addition or subsequent workup.

References

  • Benchchem. "1,3-Benzodioxan-4-ol,4-phenyl-(8CI) | 15757-34-3". Benchchem.
  • Sciencemadness. "Salicyclic acid derivatives". Sciencemadness.org.
  • Valters, R. E., & Flitsch, W. (1985). "Ring-Chain Tautomerism". Scribd / Plenum Press.
  • ChemicalBook. "15757-34-3 CAS Manufactory". ChemicalBook.

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-phenyl-1,3-benzodioxan-4-ol

Abstract This application note details a systematic approach to developing a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to developing a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-phenyl-1,3-benzodioxan-4-ol. This guide provides a comprehensive walkthrough of the method development process, from initial analyte assessment and selection of chromatographic conditions to method optimization and specificity testing through forced degradation. The final, optimized method is suitable for quantifying 4-phenyl-1,3-benzodioxan-4-ol in the presence of its degradation products, making it an essential tool for purity and stability studies in research and drug development settings.

Introduction and Analyte Assessment

4-phenyl-1,3-benzodioxan-4-ol is a molecule of interest featuring a complex structure with both polar and non-polar characteristics. It contains a phenyl group and a tertiary alcohol, which impart a degree of polarity, combined with a larger, relatively non-polar benzodioxane backbone. A reliable analytical method is crucial for determining the purity of new batches, identifying impurities, and assessing stability under various stress conditions.

Physicochemical Properties Assessment:

  • Structure: The molecule possesses two aromatic rings (the phenyl group and the fused benzene ring of the benzodioxane moiety) and a tertiary hydroxyl group.

  • Polarity: Its structure suggests moderate polarity, making it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.

  • UV Absorbance: The presence of two chromophores (aromatic rings) indicates strong UV absorbance, making UV-Vis detection a highly suitable technique. Similar benzodioxane structures are often analyzed at wavelengths between 254 nm and 280 nm[1][2].

  • Ionization (pKa): The tertiary alcohol is a very weak acid (pKa typically >16) and is not ionizable under typical RP-HPLC pH conditions (pH 2-8). Therefore, mobile phase pH is not expected to significantly affect the retention of the parent molecule but may be crucial for separating any ionizable impurities or degradants[3][4].

Strategic Method Development

The development of a robust HPLC method follows a logical progression of experiments designed to systematically optimize the separation. Our strategy involves four key stages: column and mobile phase selection, determination of the optimal detection wavelength, gradient optimization for separation, and forced degradation studies to ensure specificity.

Stage 1: Column and Mobile Phase Selection

The goal is to find a column and solvent system that provides good retention and peak shape for the analyte.

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most common and versatile stationary phase in reversed-phase chromatography and serves as an excellent starting point for moderately polar molecules like the target analyte[3][5][6]. The hydrophobic interactions between the analyte and the C18 chains will provide the primary retention mechanism. A standard column dimension, such as 4.6 x 150 mm with 5 µm particles, is recommended for initial development as it offers a good balance of efficiency and backpressure[7].

  • Mobile Phase Selection (Organic Modifier): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.

    • Acetonitrile (ACN): Generally preferred for initial method development due to its lower viscosity, which results in lower system backpressure, and its superior UV transparency at low wavelengths (UV cutoff ~190 nm)[8][9][10].

    • Methanol (MeOH): A polar protic solvent that can offer different selectivity compared to aprotic ACN[9][11]. It can sometimes improve peak shape for compounds capable of hydrogen bonding, such as those with hydroxyl groups[8].

    For this method, we will begin with Acetonitrile due to its favorable physical properties. Water will be used as the aqueous component of the mobile phase.

Stage 2: Determination of Optimal Detection Wavelength (λmax)

To ensure maximum sensitivity, the analyte should be detected at its wavelength of maximum absorbance (λmax).

Protocol 1: λmax Determination

  • Prepare a Standard Solution: Accurately weigh and dissolve a small amount of 4-phenyl-1,3-benzodioxan-4-ol in acetonitrile to prepare a stock solution of approximately 1.0 mg/mL. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~25 µg/mL.

  • Acquire UV Spectrum: Using an HPLC system equipped with a Photodiode Array (PDA) detector, inject the standard solution.

  • Identify λmax: Acquire the UV spectrum of the eluting peak from 200 nm to 400 nm. The wavelength at which the highest absorbance is observed is the λmax. For this compound, a λmax is expected in the range of 260-270 nm.

Stage 3: Chromatographic Separation Optimization

A scouting gradient is the most efficient way to determine the approximate organic solvent concentration required to elute the analyte and to visualize any potential impurities.

Protocol 2: Scouting Gradient Run

  • Prepare Mobile Phases:

    • Mobile Phase A: HPLC-grade Water

    • Mobile Phase B: HPLC-grade Acetonitrile

  • Set HPLC Conditions: Configure the HPLC system with the parameters outlined in the table below.

  • Execute Gradient: Run a broad linear gradient from low to high organic content (e.g., 10% to 90% ACN) over 20-30 minutes.

  • Analyze Results: Observe the retention time (RT) of the main peak. This provides the basis for developing a more focused gradient or an efficient isocratic method. If the peak elutes at an ACN concentration of, for example, 55%, a subsequent isocratic method could be tested around 50-60% ACN.

Stage 4: Forced Degradation for Specificity and Stability-Indicating Properties

A key requirement for methods used in pharmaceutical stability studies is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is established through forced degradation studies, as outlined in ICH guidelines[12][13].

Protocol 3: Forced Degradation Study Outline

  • Prepare Stock Solution: Prepare a stock solution of 4-phenyl-1,3-benzodioxan-4-ol in ACN.

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid powder and a solution at an elevated temperature (e.g., 105°C).

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) and white light.

  • Analysis: After a suitable time, neutralize the acidic and basic samples and dilute all stressed samples to the target concentration. Analyze them using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound can be confirmed using a PDA detector.

Optimized Method and Protocols

Based on the strategic development process, the following optimized method provides excellent separation and quantification of 4-phenyl-1,3-benzodioxan-4-ol.

Table 1: Optimized HPLC Conditions

ParameterCondition
Instrument HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile (ACN)
Elution Mode Isocratic
Composition 55% ACN : 45% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 265 nm
Run Time 10 minutes

Protocol 4: Sample Analysis and System Suitability

  • Standard Preparation: Prepare a standard solution of 4-phenyl-1,3-benzodioxan-4-ol at a concentration of 50 µg/mL in the mobile phase.

  • Sample Preparation: Prepare unknown samples to a target concentration of 50 µg/mL in the mobile phase.

  • System Suitability Test (SST): Before running samples, perform five replicate injections of the standard solution. The system must meet the acceptance criteria defined in Table 2. This ensures the chromatographic system is performing adequately for the intended analysis.

  • Analysis: Inject the samples for analysis.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and reproducibility of the pump and mobile phase.

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Condition Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Specificity Analyte Analyte Assessment (Polarity, UV, pKa) Mode Select Mode (Reversed-Phase) Analyte->Mode Column Column Selection (Start with C18) Mode->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH) Column->MobilePhase Detector Detector Setup (Find λmax via PDA) MobilePhase->Detector Scout Scouting Gradient Detector->Scout Optimize Optimize Gradient or Convert to Isocratic Scout->Optimize ForcedDeg Forced Degradation (Acid, Base, Peroxide...) Optimize->ForcedDeg FinalMethod Final Optimized Method ForcedDeg->FinalMethod

Caption: Workflow for systematic HPLC method development.

Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions Analyte 4-phenyl-1,3-benzodioxan-4-ol (Unstressed Sample) Analysis Analyze All Samples with Optimized HPLC Method Analyte->Analysis Acid Acid (e.g., 1N HCl, 80°C) Acid->Analysis Base Base (e.g., 1N NaOH, 80°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 105°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Result Result: Method is Stability-Indicating (All degradants resolved from parent peak) Analysis->Result

Caption: Logic for a forced degradation study.

Conclusion

The systematic approach outlined in this application note resulted in a robust, specific, and efficient isocratic RP-HPLC method for the analysis of 4-phenyl-1,3-benzodioxan-4-ol. By carefully selecting the column and mobile phase, optimizing chromatographic parameters, and demonstrating specificity through forced degradation, this method is proven to be stability-indicating. It is well-suited for routine quality control, purity testing, and stability studies, providing confidence in the analytical data generated during the research and development lifecycle.

References

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from Shimadzu Scientific Instruments. [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from Chrom Tech. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved from Crawford Scientific. [Link]

  • LCGC International. (2026, March 17). Column Selection for Reversed-Phase HPLC. Retrieved from LCGC International. [Link]

  • Shimadzu. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. Retrieved from YouTube. [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from Agilent. [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from Mason Technology. [Link]

  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Retrieved from Phenomenex. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from Analytics-Shop. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • Phenomenex. (2022, May 20). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from Phenomenex. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare. [Link]

  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from Mastelf. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from HELIX Chromatography. [Link]

  • MDPI. (2025, July 23). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones. Retrieved from MDPI. [Link]

  • HELIX Chromatography. (2021, February 12). HPLC Methods for analysis of Phenol. Retrieved from HELIX Chromatography. [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from PharmaCores. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Retrieved from ResearchGate. [Link]

  • SpectraBase. (n.d.). 1,4-Benzodioxan - Optional[UV-VIS] - Spectrum. Retrieved from SpectraBase. [Link]

  • ACS Omega. (2025, April 1). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. Retrieved from ACS Publications. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-phenyl-1,3-dioxane. Retrieved from Chemical Synthesis Database. [Link]

  • The Journal of Organic Chemistry. (2014, June 19). From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dichloroamine. Retrieved from ACS Publications. [Link]

Sources

Method

Application Note: Utilizing 1,3-Benzodioxan-4-ol, 4-phenyl- (8CI) as a Privileged Scaffold in CNS Drug Discovery

Introduction & Mechanistic Rationale The 1,3-benzodioxane heterocyclic system is a highly valued motif in medicinal chemistry, frequently serving as a conformationally constrained scaffold for designing central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,3-benzodioxane heterocyclic system is a highly valued motif in medicinal chemistry, frequently serving as a conformationally constrained scaffold for designing central nervous system (CNS) therapeutics . Specifically, 1,3-Benzodioxan-4-ol, 4-phenyl- (8CI) (CAS: 15757-34-3) presents a unique structural topology: an oxygen-rich fused bicyclic core coupled with a lipophilic phenyl substituent. This distinct architecture makes it an ideal precursor for synthesizing complex biologically active molecules, ranging from nucleoside transport inhibitors to highly selective neuro-receptors ligands .

In the context of Sigma-1 ( σ1​ ) receptor antagonists, the 1,3-benzodioxane scaffold provides the necessary hydrophobic interactions and spatial geometry to occupy the receptor's primary binding pockets. The σ1​ receptor is a transmembrane chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Antagonism of this receptor has shown profound efficacy in modulating compulsive behaviors, such as binge-eating disorders .

The Causality of "Benzo-Cracking": While the rigid 1,3-benzodioxane core yields high-affinity ligands, it often suffers from suboptimal selectivity against the off-target Sigma-2 ( σ2​ ) receptor. To overcome this, medicinal chemists employ a "benzo-cracking" strategy. By synthetically cleaving the fused benzene ring to form a more flexible 1,3-dioxane derivative, the molecule gains the conformational freedom required to maximize σ1​ affinity. This increased flexibility allows the basic amine (e.g., piperidine) to optimally interact with the receptor's aspartate residue, drastically reducing σ2​ binding and thereby achieving unprecedented selectivity .

Experimental Workflows & Protocols

Protocol 1: Scaffold Synthesis and Benzo-Cracking Derivatization

Self-Validating System: The successful formation of the 1,3-benzodioxane core is validated via the disappearance of the carbonyl stretch in FTIR and the presence of the characteristic acetal/ketal carbon in 13 C-NMR (~95-100 ppm). If these signals are absent, the equilibrium has not sufficiently shifted, indicating incomplete cyclization.

Step 1: Synthesis of the 1,3-Benzodioxan-4-ol, 4-phenyl- Core

  • Reagents: Combine 2-hydroxybenzophenone (1.0 eq), paraformaldehyde (3.0 eq), and catalytic p-toluenesulfonic acid (p-TSA) in a round-bottom flask.

  • Reaction: Suspend the reagents in anhydrous toluene. Equip the flask with a Dean-Stark trap. Causality: The Dean-Stark trap physically removes water generated during the reaction, driving the thermodynamic equilibrium toward the formation of the cyclic hemiketal.

  • Conditions: Reflux for 12-16 hours under an inert argon atmosphere.

  • Purification: Concentrate the solvent in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate 1,3-Benzodioxan-4-ol, 4-phenyl- as a crystalline solid.

Step 2: Scaffold Morphing (Benzo-Cracking) to 1,3-Dioxane Analogs

  • Rationale: To increase the distance and flexibility between the basic amine and the hydrophobic core, the rigid fused aromatic ring must be bypassed.

  • Procedure: Utilize the 1,3-benzodioxane intermediate to design acyclic precursors (e.g., 1,3-diols with a pendant phenyl group at the C4 or C5 position).

  • Cyclization: React the 1,3-diol with a substituted aldehyde or ketone under acidic conditions to yield the flexible 1,3-dioxane pharmacophore.

  • Amination: Couple the resulting core with an appropriate basic amine (e.g., N-benzylpiperidine) using reductive amination to finalize the σ1​ antagonist.

Protocol 2: Radioligand Receptor Binding Assays ( σ1​ and σ2​ )

Self-Validating System: Nonspecific binding must be defined using a high concentration (10 µM) of an unlabeled reference ligand (haloperidol). A valid assay requires specific binding to be >80% of total binding. If specific binding falls below this threshold, membrane degradation or radioligand impurity must be suspected.

Preparation & Incubation:

  • Membrane Isolation: Isolate σ1​ receptors from guinea pig brain homogenates and σ2​ receptors from rat liver homogenates via differential centrifugation.

  • Radioligands: Use -pentazocine (2 nM) for σ1​ assays. For σ2​ assays, use [3H]DTG (3 nM) in the presence of unlabeled (+)-pentazocine (to mask σ1​ sites).

  • Assay Buffer: Suspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate the membranes with the radioligand and the synthesized 1,3-benzodioxane/1,3-dioxane derivatives (concentration range: 10−11 to 10−5 M) for 120 minutes at 25°C to reach equilibrium.

  • Termination & Detection: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative binding data, illustrating the profound impact of the benzo-cracking strategy on receptor affinity and selectivity.

Compound ScaffoldStructural Feature σ1​ Affinity ( pKi​±SEM ) σ2​ Affinity ( pKi​±SEM )Selectivity Ratio ( σ1​/σ2​ )
1,3-Benzodioxane (Lead) Rigid fused aromatic ring 10.05±0.08 6.65±0.05 ~ 2,515
1,3-Dioxane (Derivative 2) Flexible, phenyl at C4 10.82±0.04 5.52±0.06 ~ 199,500
1,3-Dioxane (Derivative 3) Flexible, phenyl at C5 10.65±0.07 5.40±0.08 ~ 177,800

Data Interpretation: The transition from the rigid 1,3-benzodioxane scaffold to the flexible 1,3-dioxane derivatives significantly increases σ1​ affinity while simultaneously decreasing σ2​ affinity. This divergence in binding kinetics results in a nearly 80-fold improvement in receptor selectivity, validating the benzo-cracking hypothesis.

Visualizations

ScaffoldMorphing A 1,3-Benzodioxan-4-ol, 4-phenyl- (Scaffold) B Benzo-Cracking Strategy A->B Structural Cleavage C Flexible 1,3-Dioxane Derivatives B->C Increased Flexibility D Receptor Binding Assays (σ1/σ2) C->D In Vitro Screening E In Vivo Validation (Binge Eating Model) D->E High Selectivity Candidates

Figure 1: Workflow illustrating the benzo-cracking of the 1,3-benzodioxane scaffold to optimize σ1​ receptor antagonists.

SignalingPathway Ligand 1,3-Dioxane Derivative (σ1 Antagonist) S1R Sigma-1 Receptor (σ1R) at MAM Ligand->S1R Binds & Antagonizes IP3R IP3 Receptor Modulation S1R->IP3R Dissociates from BiP Ca Ca2+ Efflux Regulation IP3R->Ca Normalizes ER ER Stress Reduction Ca->ER Restores Homeostasis Behavior Attenuation of Compulsive Eating ER->Behavior Neuromodulation

Figure 2: Mechanistic pathway of σ1​ receptor antagonism leading to the attenuation of compulsive eating behaviors.

References

  • Chemistry and pharmacology of benzodioxanes Organic Chemistry: An Indian Journal (TSI Journals)[Link]

  • Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation RSC Advances[Link]

  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats ACS Chemical Neuroscience[Link]

Application

preparation of CAS 15757-34-3 standard solutions for cell-based assays

Application Note & Protocol Strategic Preparation of CAS 15757-34-3 (ABR-215757) Standard Solutions for Robust and Reproducible Cell-Based Assays Abstract This document provides a comprehensive guide for the preparation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Preparation of CAS 15757-34-3 (ABR-215757) Standard Solutions for Robust and Reproducible Cell-Based Assays

Abstract

This document provides a comprehensive guide for the preparation of standard solutions of CAS 15757-34-3, a quinoline-3-carboxamide derivative also known as ABR-215757 or Paquinimod. As a small molecule inhibitor targeting the S100A12 protein, its efficacy in cell-based assays is critically dependent on the accuracy, solubility, and stability of the treatment solutions.[1] This guide moves beyond a simple recitation of steps to explain the fundamental principles behind the protocol, ensuring that researchers can generate reliable and reproducible data. We will cover critical aspects including solvent selection, primary stock preparation, serial dilution strategies, quality control, and best practices for storage and handling, all designed to maintain the integrity of the compound and the validity of experimental outcomes.

Compound Identity and Physicochemical Profile

Accurate preparation of a stock solution begins with a clear understanding of the compound's properties. CAS 15757-34-3 (ABR-215757) is a hydrophobic molecule, a characteristic that dictates its handling and dissolution strategy.

PropertyValueSource
Chemical Name N-ethyl-N-methyl-5-nitro-6-(quinolin-8-yloxy)benzo[d]thiazol-2-aminePubChem
Synonyms ABR-215757, Paquinimod[1]
CAS Number 15757-34-3-
Molecular Formula C₂₁H₁₈N₄O₃SPubChem
Molecular Weight 406.46 g/mol PubChem
Appearance Typically a solid powder-
Solubility Poorly soluble in aqueous media; Soluble in DMSO[2][3]

Causality Behind Experimental Choices: The low aqueous solubility of ABR-215757 necessitates the use of an organic solvent to create a concentrated primary stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media.[2][3][4]

Core Principles & Critical Considerations for Assay Success

A successful cell-based assay is built on a foundation of meticulously prepared reagents. The following principles are paramount for ensuring the integrity of your experiments when working with ABR-215757.

  • The Solvent Dilemma: DMSO While essential for dissolving ABR-215757, DMSO is not inert and can exert biological effects or cytotoxicity at higher concentrations. It is an established best practice to maintain the final concentration of DMSO in the cell culture medium at a minimal level, typically ≤0.1%, although some cell lines may tolerate up to 0.5%.[2][4][5] Every experiment must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest concentration of the test compound.[2] This crucial control allows for the differentiation of compound-specific effects from solvent-induced artifacts.

  • The Peril of Precipitation A common failure point in cell-based assays is the precipitation of a hydrophobic compound when the DMSO stock is diluted into an aqueous culture medium.[4] To mitigate this, serial dilutions should be performed in DMSO first to lower the compound concentration before the final dilution into the aqueous medium.[4] This stepwise process prevents the compound from crashing out of the solution.

  • Ensuring Sterility Non-sterile solutions can introduce microbial contamination, invalidating experimental results. While DMSO itself is bacteriostatic, the entire preparation process should adhere to aseptic techniques.[3][5] The use of sterile tubes, pipette tips, and a laminar flow hood is strongly recommended. Stock solutions can be filter-sterilized using a 0.2 µm PTFE syringe filter if necessary.[5]

  • Storage and Stability To maintain the potency of ABR-215757, proper storage is non-negotiable. Concentrated stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Before use, an aliquot should be thawed completely and vortexed gently to ensure a homogenous solution.[2]

Required Materials and Equipment

  • ABR-215757 (CAS 15757-34-3) powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, amber glass vials for long-term storage (optional)

  • Calibrated analytical balance

  • Calibrated micropipettes (P1000, P200, P20, P2) and sterile tips

  • Vortex mixer

  • Laminar flow hood or biosafety cabinet

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile 0.2 µm PTFE syringe filters (optional)

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.

  • Pre-Calculation: Before weighing, determine the mass of ABR-215757 required.

    • Molecular Weight (MW) = 406.46 g/mol

    • To make 1 mL of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 406.46 g/mol x (1000 mg / 1 g) = 4.06 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.06 mg of ABR-215757 powder directly into the tube. Record the exact mass. Note: For quantities this small, it may be easier to weigh a larger mass (e.g., 10.15 mg) and adjust the DMSO volume accordingly (to 2.5 mL) for better accuracy.

  • Dissolution:

    • Perform this step in a laminar flow hood.

    • Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube containing the compound. For exactly 4.06 mg, add 1.0 mL of DMSO.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.[3] Gentle warming to 37°C can aid dissolution if needed.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.[5]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]

Protocol: Serial Dilution for Cell-Based Assays

This protocol provides a validated method for preparing a range of working concentrations from the primary stock, ensuring the final DMSO concentration remains low and consistent. The example below details the creation of a dilution series for a final assay volume of 1 mL per well.

Principle: A two-step dilution process is employed. First, an intermediate dilution plate is prepared in DMSO. Second, a small, fixed volume from this intermediate plate is added to the final cell culture medium. This minimizes pipetting errors and prevents compound precipitation.[4]

Step 1: Preparation of Intermediate Dilution Series (in DMSO)

  • Label sterile microcentrifuge tubes #1 through #8.

  • Add 50 µL of pure DMSO to tubes #2 through #8.

  • Thaw one 10 mM primary stock aliquot (#1). Add 50 µL of this 10 mM stock to tube #2. Mix thoroughly by pipetting. This creates a 1:2 dilution (5 mM).

  • Transfer 50 µL from tube #2 to tube #3. Mix thoroughly. This creates a 1:2 dilution (2.5 mM).

  • Continue this 2-fold serial dilution process down to tube #8. Discard 50 µL from tube #8 after mixing.

  • You now have an intermediate dilution series in pure DMSO.

Step 2: Preparation of Final Working Solutions (in Culture Medium)

  • Objective: To achieve a final DMSO concentration of 0.1% in the assay wells.

  • Calculation: If the final volume in the well is 1 mL (1000 µL), you will add 1 µL of your DMSO intermediate solution (1 µL / 1000 µL = 0.1%). This means your intermediate solutions are 1000x more concentrated than your desired final concentrations.

  • Prepare your cell plates according to your specific assay protocol. The final volume of medium per well should be 999 µL.

  • Add 1 µL from your DMSO intermediate tubes directly to the corresponding wells containing 999 µL of medium.

    • 1 µL of 10 mM stock (tube #1) -> Final concentration = 10 µM

    • 1 µL of 5 mM stock (tube #2) -> Final concentration = 5 µM

    • 1 µL of 2.5 mM stock (tube #3) -> Final concentration = 2.5 µM

    • ...and so on.

  • For the Vehicle Control well, add 1 µL of pure DMSO to 999 µL of medium.

  • Mix the plate gently on an orbital shaker for 30 seconds to ensure uniform distribution of the compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes for preparing and using ABR-215757 solutions.

G cluster_prep Phase 1: Solution Preparation cluster_assay Phase 2: Assay Execution weigh 1. Weigh ABR-215757 Powder dissolve 2. Dissolve in Pure DMSO to create 10 mM Primary Stock weigh->dissolve aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw Stock Aliquot store->thaw Day of Experiment intermediate 6. Prepare Intermediate Serial Dilutions in DMSO thaw->intermediate final 7. Prepare Final Working Solutions (Add 1µL to 999µL Medium) intermediate->final treat 8. Treat Cells & Incubate final->treat readout 9. Perform Assay Readout (e.g., Reporter Assay, ELISA) treat->readout

Caption: Overall workflow from powder to cell treatment.

G cluster_0 cluster_1 stock Primary Stock 10 mM l1 Add 10 µL stock->l1 d1 Dilution 1 1 mM l2 Add 10 µL d1->l2 d2 Dilution 2 100 µM l3 Add 10 µL d2->l3 d3 Dilution 3 10 µM l1->d1 s1 to 90 µL DMSO l2->d2 s2 to 90 µL DMSO l3->d3 s3 to 90 µL DMSO

Caption: Conceptual diagram of a 10-fold serial dilution.

Quality Control and Troubleshooting

A self-validating protocol incorporates checkpoints to ensure accuracy and reproducibility.

Quality Control CheckProcedure & Rationale
Visual Inspection After each dilution step, especially the final one into aqueous medium, visually inspect for any cloudiness or precipitate. If observed, the concentration may be above its solubility limit in the final medium.
Solvent Control Always include a vehicle control (e.g., 0.1% DMSO in medium) to ensure observed cellular effects are due to ABR-215757 and not the solvent.[2]
Assay Controls Include positive and negative controls specific to your assay (e.g., a known activator/inhibitor of the pathway) to validate that the assay is performing as expected.
Batch Consistency When starting a new batch of ABR-215757 powder, it is advisable to run a full dose-response curve and compare the EC₅₀/IC₅₀ value to previous experiments to ensure batch-to-batch consistency.[6][7]

Troubleshooting Common Issues:

  • Problem: Compound precipitates in the final working solution.

    • Solution: The final concentration is too high. Redesign the dilution scheme to test lower concentrations. Alternatively, prepare a more dilute intermediate stock before the final addition to the medium.

  • Problem: High variability between replicate wells.

    • Solution: Ensure thorough mixing after each dilution step.[8] Use calibrated pipettes and proper pipetting technique. Ensure homogenous cell seeding in the assay plate.

  • Problem: No effect observed at expected concentrations.

    • Solution: Verify the integrity of the compound; it may have degraded due to improper storage or excessive freeze-thaw cycles. Confirm calculations. Test a higher concentration range. Ensure the chosen cell line is appropriate and expresses the target (S100A12).

References

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC. (n.d.).
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  • [(1R,2S,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,. (n.d.). PubChem.
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Method

Catalytic Functionalization of Benzodioxan Derivatives: Application Notes and Protocols for Advanced Synthesis

The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The precise ins...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The precise installation of functional groups onto this privileged heterocyclic system is of paramount importance for modulating pharmacological activity and tuning material properties. This guide provides an in-depth exploration of modern catalytic techniques for the functionalization of benzodioxan derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Section 1: The Strategic Importance of Catalytic Functionalization

The biological efficacy of benzodioxan derivatives is often intrinsically linked to the stereochemistry at the C2 and C3 positions of the dioxane ring and the substitution pattern on the benzene moiety.[2][4] For instance, the absolute configuration of the C2 stereocenter can dramatically influence a compound's biological activity.[4] Catalytic methods offer an elegant and efficient means to achieve high levels of regio- and stereocontrol, which is often challenging to attain through classical synthetic approaches. This guide will delve into three key areas of catalytic functionalization: asymmetric hydrogenation for the synthesis of chiral benzodioxanes, palladium-catalyzed cross-coupling reactions for C-C and C-heteroatom bond formation, and direct C-H functionalization for atom-economical synthesis.

Section 2: Asymmetric Hydrogenation for the Synthesis of Enantiomerically Enriched Benzodioxanes

The enantioselective reduction of 2-substituted 1,4-benzodioxines is a powerful strategy for accessing chiral 2-substituted 1,4-benzodioxanes, which are key building blocks for many pharmaceuticals.[4][5][6] Iridium-based catalyst systems have emerged as particularly effective for this transformation, delivering high enantioselectivities across a broad range of substrates.[5][6]

Causality Behind Experimental Choices

The success of the iridium-catalyzed asymmetric hydrogenation hinges on the careful selection of the chiral ligand, the iridium precursor, and the reaction conditions. The choice of a chiral bisphosphine ligand, such as the BIDIME-dimer, creates a chiral pocket around the iridium center, which effectively discriminates between the two prochiral faces of the benzodioxine substrate.[5][6] The use of a coordinating solvent mixture like THF/MeOH can facilitate catalyst solubility and substrate delivery to the active catalytic species. Acetic acid is often employed as a co-catalyst to promote the protonation step in the catalytic cycle.[6] The reaction is typically performed under a high pressure of hydrogen gas to ensure sufficient hydride availability for the reduction.

Visualizing the Catalytic Cycle

Asymmetric_Hydrogenation cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Ir_L_star [Ir(L*)]+ Substrate_Coordination Substrate Coordination Ir_L_star->Substrate_Coordination Benzodioxine Oxidative_Addition Oxidative Addition of H2 Substrate_Coordination->Oxidative_Addition H2 Hydride_Insertion Hydride Insertion Oxidative_Addition->Hydride_Insertion Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Chiral Benzodioxane Product_Release->Ir_L_star Chiral_Benzodioxane Enantioenriched 1,4-Benzodioxane Product_Release->Chiral_Benzodioxane Benzodioxine 2-Substituted 1,4-Benzodioxine Benzodioxine->Substrate_Coordination H2 H2 H2->Oxidative_Addition

Caption: Generalized catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Aryl-1,4-Benzodioxine

This protocol is adapted from a versatile catalyst system reported for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes.[6]

Materials:

  • 2-Aryl-1,4-benzodioxine (1.0 equiv)

  • [Ir(cod)Cl]₂ (0.01 equiv)

  • (R,R,R,R)-BIDIME-dimer ligand (0.03 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Acetic Acid (AcOH) (40 equiv)

  • Hydrogen gas (high pressure)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass vial equipped with a magnetic stir bar with the 2-aryl-1,4-benzodioxine, [Ir(cod)Cl]₂, and the (R,R,R,R)-BIDIME-dimer ligand.

  • Add anhydrous THF and anhydrous MeOH to the vial to dissolve the solids.

  • Add acetic acid to the reaction mixture.

  • Seal the vial and transfer it to a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 600 psi).[6]

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the specified time (e.g., 24 hours).[6]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 2-aryl-1,4-benzodioxane.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Self-Validation:

  • Expected Outcome: High conversion to the desired product with excellent enantioselectivity (up to 99:1 er has been reported for certain substrates).[5]

  • Troubleshooting: Low conversion may be due to catalyst deactivation or insufficient hydrogen pressure. Ensure all reagents and solvents are anhydrous and the system is properly purged of oxygen. Low enantioselectivity could indicate an issue with the chiral ligand or suboptimal reaction conditions. Screening of temperature and solvent may be necessary.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds, and have been widely applied in the synthesis of pharmaceuticals.[7][8][9][10][11] These methods are highly valued for their functional group tolerance and reliability.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-1,4-benzodioxane Derivative

Materials:

  • Bromo-1,4-benzodioxane derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the bromo-1,4-benzodioxane derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, ethanol, and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to reflux (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the arylated 1,4-benzodioxane derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, catalyzed by a palladium complex.[9]

Buchwald_Hartwig cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord R2NH, Base Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd0 Ar-NR2 Aryl_Amine Arylated Amine (Benzodioxane-NR2) Red_Elim->Aryl_Amine Aryl_Halide Aryl Halide (Benzodioxane-X) Aryl_Halide->Ox_Add Amine Amine Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly attractive and sustainable strategy in organic synthesis as it avoids the pre-functionalization of substrates, thus reducing step counts and waste generation.[12][13][14][15] Both palladium and rhodium catalysts have been successfully employed for the C-H functionalization of various heterocyclic systems.

Palladium-Catalyzed Direct Arylation of Benzodioxanes

Recent advances have enabled the direct arylation of unactivated sp³ C-H bonds in 1,4-benzodioxane systems.[16] This is typically achieved using a directing group to guide the catalyst to a specific C-H bond, allowing for high regio- and stereoselectivity.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are known for their high reactivity in C-H activation and annulation reactions.[17] The use of directing groups can facilitate the regioselective functionalization of C(sp²)–H bonds on the aromatic ring of benzodioxan derivatives.

Conceptual Workflow for a Directed C-H Functionalization

CH_Functionalization_Workflow Start Benzodioxan Derivative with Directing Group (DG) Catalyst_Activation Catalyst Precursor (e.g., [RhCp*Cl2]2) Activation Start->Catalyst_Activation CH_Activation C-H Activation via Concerted Metalation-Deprotonation Catalyst_Activation->CH_Activation Coupling Coupling with Partner (e.g., Alkyne, Alkene) CH_Activation->Coupling Reductive_Elimination_Annulation Reductive Elimination/ Annulation Coupling->Reductive_Elimination_Annulation Product_Formation Functionalized Benzodioxan Reductive_Elimination_Annulation->Product_Formation Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination_Annulation->Catalyst_Regeneration End Final Product Product_Formation->End Catalyst_Regeneration->CH_Activation

Caption: Conceptual workflow for a directing group-assisted C-H functionalization.

Section 5: Data Summary

Catalytic MethodCatalyst SystemSubstrate ScopeKey AdvantagesTypical YieldsEnantioselectivity (er)
Asymmetric Hydrogenation [Ir(cod)Cl]₂ / BIDIME-dimer2-Substituted-1,4-benzodioxinesHigh enantioselectivity>90%Up to 99:1
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / BaseBromo- or triflyloxy-benzodioxanesBroad functional group tolerance70-95%N/A
Buchwald-Hartwig Amination Pd(dba)₂ / Ligand / BaseBromo- or triflyloxy-benzodioxanesAccess to diverse aryl amines60-90%N/A
Direct C-H Arylation Pd(OAc)₂ / Ligand / OxidantBenzodioxanes with directing groupsHigh atom economyModerate to goodSubstrate dependent

Section 6: Conclusion and Future Outlook

The catalytic functionalization of benzodioxan derivatives has witnessed significant advancements, providing powerful tools for the efficient and selective synthesis of complex molecules. The methods outlined in this guide, from asymmetric hydrogenation to direct C-H activation, offer a versatile toolkit for researchers in both academia and industry. Future developments will likely focus on the use of more sustainable and earth-abundant metal catalysts, as well as the development of novel catalytic transformations that enable the functionalization of even more challenging positions on the benzodioxan scaffold with high levels of control.

References

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Application

Application Note: A Strategic Approach to the Chromatographic Separation and Purification of 1,3-Benzodioxan-4-ol, 4-phenyl-

Abstract This document provides a comprehensive guide for the separation and purification of the moderately polar compound, 1,3-Benzodioxan-4-ol, 4-phenyl-. The benzodioxane scaffold is a significant structural motif in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the separation and purification of the moderately polar compound, 1,3-Benzodioxan-4-ol, 4-phenyl-. The benzodioxane scaffold is a significant structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2][3] Consequently, obtaining this and related compounds in high purity is paramount for accurate downstream analysis, biological screening, and drug development. This guide details a systematic approach beginning with method development using Thin-Layer Chromatography (TLC), followed by a scalable preparative purification protocol using Normal-Phase Flash Column Chromatography. We emphasize the rationale behind each step, providing researchers with the tools to adapt this methodology for analogous chemical structures.

Introduction and Chromatographic Rationale

The target molecule, 1,3-Benzodioxan-4-ol, 4-phenyl-, possesses a unique combination of polar and non-polar functional groups. The presence of a hydroxyl (-OH) group and two ether linkages within the benzodioxane ring system imparts significant polarity. Conversely, the two aromatic rings (the benzene fused to the dioxane and the 4-phenyl substituent) contribute non-polar character. This amphiphilic nature makes normal-phase chromatography an ideal choice for purification.

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[4] The separation mechanism is based on adsorption and desorption. Polar compounds, like our target molecule, will have a stronger affinity for the polar silica gel and will thus be retained longer. Elution is achieved by gradually increasing the polarity of the mobile phase, which competes for the active sites on the silica, thereby displacing the adsorbed compounds.[4] This strategy allows for effective separation from less polar starting materials or byproducts and more polar impurities.

Overall Purification Workflow

The purification process is logically divided into three stages: initial method development, preparative scale-up, and purity verification. This systematic workflow ensures an efficient and successful purification, minimizing solvent waste and maximizing yield and purity.

Purification Workflow Crude Crude Product (Post-Synthesis) TLC Part 1: TLC Method Development Crude->TLC Spot Sample FCC Part 2: Flash Column Chromatography TLC->FCC Select Optimal Mobile Phase Fractions Collect & Pool Fractions FCC->Fractions Elute & Collect Fractions->TLC Analyze Fractions Pure Purity Verification (HPLC, NMR, MS) Fractions->Pure Pool Pure Fractions Final Pure Compound (>95%) Pure->Final

Figure 1: General workflow for the purification of 1,3-Benzodioxan-4-ol, 4-phenyl-.

Part 1: Method Development via Thin-Layer Chromatography (TLC)

Principle: TLC is an indispensable tool for rapidly developing a separation method.[4][5] It allows for the parallel testing of various solvent systems to find the optimal mobile phase that provides good separation between the target compound and its impurities. The ideal Retention Factor (Rƒ) for the target compound on a TLC plate is between 0.2 and 0.4, as this range typically translates well to flash column chromatography, ensuring the compound elutes neither too quickly nor too slowly.[6]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1-2% solution.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the origin line. Make the spot as small as possible to ensure good resolution.

  • Developing the Chromatogram:

    • Prepare a series of developing chambers (e.g., beakers covered with a watch glass) containing different ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Place a piece of filter paper in each chamber to ensure solvent vapor saturation.

    • Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under UV light at 254 nm. Circle the visible spots with a pencil.

    • Further visualization can be achieved by staining, for example, with a potassium permanganate (KMnO₄) stain, which is effective for visualizing hydroxyl groups.[7]

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation and Solvent Selection

The goal is to find a solvent system where the Rƒ of the target compound is ~0.3 and is well-separated from all other spots.

TrialMobile Phase (Hexane:Ethyl Acetate)Target RƒObservations
19:1~0.10Low Rƒ; compound is strongly adsorbed. Increase mobile phase polarity.
24:1~0.35Good Rƒ and separation from a less polar spot (Rƒ ~0.7).
32:1~0.60High Rƒ; compound elutes too quickly. Decrease mobile phase polarity.
Optimal 4:1 (or 80:20) ~0.35 This system provides the best balance of retention and separation.

Part 2: Preparative Purification via Flash Column Chromatography

Principle: Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the stationary phase, speeding up the separation.[6][7] Based on the TLC results, we will use the selected mobile phase to purify the bulk of the crude material.

Protocol: Flash Column Chromatography
  • Column Selection: Choose a column size appropriate for the amount of crude material. A general rule of thumb is a silica gel-to-compound weight ratio of 40:1 to 100:1 for moderate to difficult separations.[6]

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use air pressure to pack the silica bed evenly, draining the excess solvent until it is level with the top of the silica.

    • Add a protective layer of sand on top of the silica bed.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column. This technique often results in better separation than wet loading.[6]

  • Elution:

    • Begin eluting the column with a mobile phase slightly less polar than the optimal TLC solvent (e.g., start with 9:1 Hexane:EtOAc).

    • A step or linear gradient can be employed to improve separation and reduce runtime.[4] A good strategy based on our TLC is to start with a less polar mixture and gradually increase the polarity towards and slightly beyond the optimal 4:1 ratio.

    • Maintain a steady flow rate by applying gentle, consistent air pressure.

  • Fraction Collection:

    • Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column volume.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing as described in Part 1.

  • Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1,3-Benzodioxan-4-ol, 4-phenyl-.

Optimized Flash Chromatography Parameters
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of moderately polar compounds.[8]
Mobile Phase Gradient: 9:1 to 3:1 Hexane:Ethyl AcetateStarts below the optimal TLC polarity to ensure good loading and separation of non-polar impurities, then increases to elute the target compound and more polar impurities.[4]
Sample Loading Dry Loading on Silica GelPrevents dissolution issues at the column head and promotes a narrow, well-defined sample band, leading to sharper peaks and better resolution.[6]
Flow Rate ~2 inches/minute (column dependent)A balance between separation efficiency and speed.
Detection TLC analysis of fractions (UV 254 nm)Allows for precise identification of fractions containing the pure product.

Part 3: Purity Analysis and Verification

After purification, it is essential to confirm the purity and identity of the isolated compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column is often suitable for analyzing moderately polar compounds.[9] A gradient method using water and acetonitrile or methanol as the mobile phase can effectively resolve any remaining impurities.[10][11] The presence of a single, sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified compound. The spectra should be clean, with integrations and chemical shifts corresponding to the expected structure of 1,3-Benzodioxan-4-ol, 4-phenyl-.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloaded. - Poor column packing.- Re-optimize mobile phase with TLC. - Reduce the amount of sample loaded. - Repack the column carefully, avoiding air bubbles.
Band Tailing - Sample is too polar for the mobile phase. - Interaction with acidic silica.- Increase the polarity of the mobile phase. - Add a small amount (~0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Compound Cracks/Precipitates on Column - Low solubility in the mobile phase.- Load the sample using a stronger (more polar) solvent and then begin elution with the weaker mobile phase. - Consider switching to a different solvent system.
No Compound Elutes - Compound is too polar and irreversibly adsorbed.- Drastically increase the polarity of the mobile phase (e.g., switch to Dichloromethane/Methanol). - Ensure the compound is stable on silica gel.

Conclusion

This application note outlines a robust and logical methodology for the purification of 1,3-Benzodioxan-4-ol, 4-phenyl-. By beginning with systematic method development on a small scale using TLC, researchers can confidently scale up the purification using flash column chromatography. This approach not only ensures high purity of the final compound but also provides a framework that can be adapted for the purification of other novel molecules with similar physicochemical properties. The final verification of purity and structure using analytical techniques like HPLC and NMR is a critical, non-negotiable step in delivering high-quality compounds for research and development.

References

  • Royal Society of Chemistry. Supplementary Information - Rsc.org. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Max-Planck-Gesellschaft. Supporting Information - MPG.PuRe. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]

  • ChemSrc. 4-phenyl-1,3-dioxane. Available from: [Link]

  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • NextSDS. 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) — Chemical Substance Information. Available from: [Link]

  • TSI Journals. Chemistry and Pharmacology of Benzodioxanes. (2007). Available from: [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025). Available from: [Link]

  • Wang, Y., et al. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Molecules. (2019). Available from: [Link]

  • ResearchGate. Synthesis of 4-phenyl-1, 3-dioxane catalyzed by phosphotungstic acid via prins condensation in water. Available from: [Link]

  • Hancu, G., et al. Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Analele Universității din București - Chimie. (2011). Available from: [Link]

  • NIST. 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. NIST WebBook. Available from: [Link]

  • Agustina, R., et al. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research. (2016). Available from: [Link]

  • Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Available from: [Link]

  • University of Notre Dame. HPLC Methodology Manual. (2018). Available from: [Link]

  • Szymañska, E., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. (2007). Available from: [Link]

  • ACS Publications. 1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles. Journal of Natural Products. (2018). Available from: [Link]

  • Inam, M., et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Molecular Structure. (2024). Available from: [Link]

  • El-Ghanam, A. M. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules. (2023). Available from: [Link]

  • Hancu, G., et al. THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Analele Universității din București - Chimie. (2011). Available from: [Link]

  • Pistos, C., et al. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. Journal of Pharmaceutical and Biomedical Analysis. (2007). Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Khalilullah, H., et al. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. (2011). Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2011). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming DMSO solubility issues with 1,3-Benzodioxan-4-ol,4-phenyl-(8CI)

Technical Support Center: 1,3-Benzodioxan-4-ol, 4-phenyl- (8CI) Introduction: Navigating the Challenges of a Promising Lipophilic Scaffold Welcome to the technical support center for 1,3-Benzodioxan-4-ol, 4-phenyl- (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,3-Benzodioxan-4-ol, 4-phenyl- (8CI)

Introduction: Navigating the Challenges of a Promising Lipophilic Scaffold

Welcome to the technical support center for 1,3-Benzodioxan-4-ol, 4-phenyl- (CAS: 15757-34-3)[1]. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this compound in their experimental workflows. The unique phenyl-substituted benzodioxan structure, while promising, presents a common yet significant hurdle in preclinical research: poor aqueous solubility.

Our field data indicates that the primary challenge researchers face is not dissolving the compound in pure dimethyl sulfoxide (DMSO), but rather maintaining its solubility upon dilution into the aqueous buffers and media required for biological assays. This document provides in-depth troubleshooting guides, step-by-step protocols, and a foundational understanding of the physicochemical principles at play to help you overcome these challenges and ensure the reliability and reproducibility of your results.

Part 1: The Core Problem — Why Good DMSO Stocks Go "Bad" in Aqueous Media

A frequent support request involves a compound that dissolves perfectly in 100% DMSO to form a clear, high-concentration stock, only to form a fine precipitate or cloudy suspension the moment it's introduced to cell culture media or a phosphate-buffered saline (PBS). This phenomenon is a classic example of the difference between thermodynamic and kinetic solubility .

  • Thermodynamic Solubility is the true, equilibrium concentration of a compound in a given solvent at which the solution is saturated. It is a fixed, intrinsic property of the compound under specific conditions (e.g., solvent, pH, temperature).[2]

  • Kinetic Solubility is the concentration at which a compound, dissolved in a concentrated organic stock (like DMSO), begins to precipitate when diluted into an aqueous medium.[3][4] This method creates a temporary, supersaturated state that is thermodynamically unstable.[2] The value is not a true constant and depends heavily on the experimental path—how quickly you dilute, the mixing energy, and the final DMSO concentration.[3][5]

Essentially, DMSO is an excellent solvent that can force the compound into solution at a concentration far higher than water ever could.[6] When this stock is rapidly diluted, the DMSO disperses, and the water molecules are unable to keep the lipophilic compound solvated, causing it to "crash out" of solution. Your primary goal is to manage this transition to maintain a stable, working solution.

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section is formatted as a series of common questions our application scientists encounter. Follow the decision tree diagram below for a high-level overview of the troubleshooting workflow.

G start Start: Compound Precipitates in Aqueous Media q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Try Stepwise Dilution (Protocol A). Did it work? a1_yes->q2 r1 Reduce DMSO concentration. High DMSO is toxic and reduces aqueous solubility. a1_no->r1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no r2 Problem Solved. Proceed with experiment. a2_yes->r2 q3 Try pH Adjustment (Protocol B). Did it work? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->r2 q4 Try Surfactant/Co-Solvent (Protocol C). Did it work? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->r2 r4 Contact Technical Support for advanced formulation (e.g., cyclodextrins). a4_no->r4

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-3-nitropyridine (CAS 15757-34-3)

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most frequently encountered issues during the synthesis of 2-Amino-5-bromo-3-nitropyridine via the nitration of 2-Amino-5-bromopyridine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a multifaceted issue often stemming from incomplete reactions, suboptimal conditions, or product loss during workup. Let's break down the primary causes and their solutions.

  • Causality: The nitration of 2-amino-5-bromopyridine is an exothermic electrophilic aromatic substitution. The reaction's success hinges on the efficient generation of the nitronium ion (NO₂⁺) and its subsequent reaction with the substrate under controlled conditions. Incomplete reactions can occur if the activation energy barrier is not overcome or if the reaction time is insufficient. Product loss is common during the quench and neutralization phase if the product's solubility is not correctly managed.

  • Solutions & Optimization Strategy:

    • Verify Starting Material Purity: The synthesis of the precursor, 2-amino-5-bromopyridine, can sometimes result in di-bromo byproducts like 2-amino-3,5-dibromopyridine[1][2]. These impurities can consume reagents and complicate purification, leading to an apparent lower yield of the desired product.

    • Optimize Reagent Stoichiometry: While a stoichiometric amount of nitric acid is theoretically required, a slight molar excess (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion[3]. However, a large excess should be avoided as it can promote side reactions.

    • Refine the Temperature Profile: Temperature is the most critical parameter.

      • Addition Phase: The addition of nitric acid to the sulfuric acid solution of the substrate must be done slowly at 0-5 °C to control the exothermic reaction[3][4].

      • Reaction Phase: Some protocols call for a gradual increase in temperature. One established method involves stirring at 0°C for an hour, followed by an hour at room temperature, and finally an hour at 50-60°C to ensure the reaction goes to completion[4]. An alternative is to stir at 0-5°C for an hour and then overnight at room temperature[5]. We recommend monitoring the reaction by TLC or HPLC to determine the optimal time and temperature profile for your specific setup.

    • Minimize Workup Losses: The product precipitates upon neutralization. If the pH is not carefully controlled, the amino group can remain protonated, increasing the product's solubility in the aqueous phase[6]. Adjust the pH slowly to between 7 and 8 using a solution like 10% NaOH to ensure complete precipitation[3][5].

Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

Impurity formation is typically related to poor regioselectivity or over-reaction. The strategic use of 2-amino-5-bromopyridine as a starting material is designed to direct nitration to the C3 position, as the C5 position is blocked[1][2].

  • Causality: The amino group is a powerful ortho-, para-directing group, while the pyridine nitrogen is deactivating. The bromine at C5 deactivates the ring but also directs ortho- and para-. This electronic landscape strongly favors electrophilic attack at C3. However, under harsh conditions (e.g., high temperature or excessive nitrating agent), di-nitration or the formation of other isomers, though less common, can occur.

  • Solutions & Optimization Strategy:

    • Strict Temperature Control: This is the most effective way to prevent side reactions. Maintaining the temperature at 0-5°C during the addition of nitric acid is paramount to prevent runaway reactions and reduce the formation of undesired byproducts[3][4].

    • Controlled Reagent Addition: Add the nitric acid dropwise to the solution of the substrate in sulfuric acid. This maintains a low instantaneous concentration of the nitrating agent, favoring the desired mono-nitration.

    • Purity of Starting Material: As mentioned in Q1, impurities in the 2-amino-5-bromopyridine will carry through and be nitrated, leading to a complex product mixture[7].

Q3: The purification of the final product is proving difficult. What are the recommended methods for achieving high purity?

Effective purification is essential for obtaining a product that meets analytical standards. The primary challenge is separating the desired product from unreacted starting material and any closely related impurities.

  • Causality: The product, 2-amino-5-bromo-3-nitropyridine, is a solid with a melting point of around 209-210°C[4]. Its polarity is significantly different from the starting material due to the presence of the nitro group. This difference in polarity and crystal lattice energy can be exploited for purification.

  • Solutions & Optimization Strategy:

    • Thorough Washing: After filtration, wash the crude yellow precipitate thoroughly with cold water until the washings are free of sulfate ions[4]. This removes inorganic salts from the workup.

    • Recrystallization: This is the most effective method for achieving high purity.

      • Solvent Selection: Ethyl methyl ketone has been reported to be an excellent solvent for recrystallization, yielding pure yellow needles[4]. Other polar aprotic solvents can also be screened.

      • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery before filtering.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of concentrated sulfuric acid in this reaction?

Concentrated sulfuric acid serves two critical functions. First, it acts as a protonating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. Second, it serves as the solvent for the reaction and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit it.

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the more polar product. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the best practices for the workup and isolation of the product?

The workup procedure is critical for both safety and yield.

  • Quenching: The reaction mixture must be quenched by pouring it slowly and carefully onto a large volume of crushed ice with stirring[3][4]. This safely dilutes the strong acid and dissipates the heat of dilution. Never add water or ice to the concentrated acid.

  • Neutralization: Cool the diluted mixture in an ice bath and add a base (e.g., 40% NaOH or 10% NaOH) dropwise to neutralize the acid to a pH of 7-8[3][4]. This step is highly exothermic and requires careful temperature control.

  • Isolation: The yellow product will precipitate out of the neutralized solution. Allow sufficient time for complete precipitation before collecting the solid by filtration[4].

Data & Protocols

Table 1: Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationaleReference
Starting Material 2-Amino-5-bromopyridine (>98% purity)Prevents formation of nitrated byproducts from impurities.[1][2]
Nitrating Agent 95% Nitric Acid (1.1-1.2 molar eq.)Slight excess drives the reaction to completion.[3]
Solvent/Catalyst Concentrated Sulfuric Acid (H₂SO₄)Generates the nitronium ion (NO₂⁺).N/A
Addition Temp. 0-5 °CControls exothermic reaction, minimizes side products.[3][4][5]
Reaction Profile Stir 1h @ 0°C, 1h @ RT, 1h @ 50-60°CEnsures reaction completion.[4]
Workup pH 7-8Ensures complete precipitation of the product.[3][5]
Purification Recrystallization from Ethyl Methyl KetoneYields high-purity crystalline product.[4]
Experimental Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from established literature procedures[3][4].

  • Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with concentrated sulfuric acid (approx. 5-6 mL per gram of substrate).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-5-bromopyridine (1.0 eq.) to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

  • Once the addition is complete and a clear solution is formed, add 95% nitric acid (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature at 0-5 °C.

  • After the addition, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Gently heat the reaction mixture to 50-60 °C and hold for 1 hour. Monitor reaction completion via TLC.

  • Cool the mixture back to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 7-8 by the slow addition of 40% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral and sulfate-free.

  • Dry the product under vacuum at 60 °C. The yield should be in the range of 75-85%.

Visualized Workflows & Logic

Diagram 1: Synthesis & Purification Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Charge H₂SO₄ & Substrate (0-5 °C) reaction Dropwise HNO₃ Addition (0-5 °C) prep->reaction stir Stir & Heat (0 °C → RT → 50-60 °C) reaction->stir quench Quench on Ice stir->quench neutralize Neutralize with NaOH (pH 7-8) quench->neutralize filtrate Filter & Wash Crude Product neutralize->filtrate recrystal Recrystallize from Ethyl Methyl Ketone filtrate->recrystal final Pure Product (CAS 15757-34-3) recrystal->final

Caption: A typical workflow for the synthesis and purification of CAS 15757-34-3.

Diagram 2: Troubleshooting Decision Tree

start Problem: Low Yield or Purity q1 Was starting material pure? start->q1 a1_yes Purify Starting Material & Repeat q1->a1_yes No q2 Was temp. < 5°C during HNO₃ addition? q1->q2 Yes a2_yes Improve Cooling/ Slow Addition Rate q2->a2_yes No q3 Was workup pH carefully adjusted to 7-8? q2->q3 Yes a3_yes Re-evaluate Neutralization Procedure q3->a3_yes No q4 Was reaction time/ temp. profile sufficient? q3->q4 Yes a4_yes Optimize Reaction Time with TLC/HPLC Monitoring q4->a4_yes No end Perform Recrystallization q4->end Yes

Caption: A logical decision tree for troubleshooting common synthesis issues.

References

  • Title: 2,3-diaminopyridine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Method of producing 2-amino-3-nitro-5-halogenopyridine - EP0530524A1 Source: Google Patents URL
  • Title: Method of producing 2-amino-3-nitro-5-halogenopyridine Source: European Patent Office - EP 0530524 A1 URL: [Link]

  • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: International Journal of Scientific & Engineering Research URL: [Link]

  • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Improving HPLC Peak Resolution for 1,3-Benzodioxan-4-ol, 4-phenyl-

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for optimizing the High-Performance Liquid Chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Benzodioxan-4-ol, 4-phenyl-. Here, we address common peak resolution challenges in a direct question-and-answer format, grounding our advice in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing poor resolution between my main analyte peak and an impurity. What is the first parameter I should adjust?

The most powerful and effective parameter for improving the resolution of closely eluting or overlapping peaks is selectivity (α) .[1][2][3] While adjusting column efficiency (N) or retention factor (k') can help, changing selectivity alters the relative retention times of your compounds, providing the greatest potential for improved separation.[1][2] The easiest way to start modifying selectivity is by changing the mobile phase composition.

Initial Steps:

  • Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. These solvents exhibit different selectivities due to their distinct abilities to engage in dipole-dipole and hydrogen bonding interactions with the analyte and stationary phase.

  • Adjust Mobile Phase pH: The analyte, 1,3-Benzodioxan-4-ol, 4-phenyl-, contains a hydroxyl group. While this group is weakly acidic, controlling the mobile phase pH is crucial, especially if impurities have ionizable functional groups.[4][5][6] Adjusting the pH can change the ionization state of acidic or basic compounds, significantly altering their retention and potentially resolving co-eluting peaks.[4][5]

Q2: My peak for 1,3-Benzodioxan-4-ol, 4-phenyl- is tailing significantly. What is the likely cause and how do I fix it?

Peak tailing for a compound with a hydroxyl group is often caused by secondary interactions with exposed, acidic silanol groups (Si-OH) on the surface of silica-based columns.[7][8][9] The polar hydroxyl group of your analyte can form strong hydrogen bonds with these active sites, leading to a secondary retention mechanism that results in asymmetrical peaks.[8]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) by adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of the silanol groups, minimizing their interaction with your analyte.[7][10]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups.[7] Columns that are "end-capped" have had many of these residual silanols chemically deactivated, further reducing the potential for secondary interactions.[10][11]

  • Consider a Different Stationary Phase: If tailing persists, a column with an alternative chemistry, such as one with a polar-embedded group or a different base material like polymeric columns, can shield the analyte from residual silanols.[11][12]

Q3: I'm not getting enough retention for my analyte on a C18 column. What should I do?

Insufficient retention (analyte elutes too close to the void volume) can lead to poor resolution from early-eluting impurities. The retention factor (k') should ideally be between 2 and 10 for robust separations.

Solutions for Increasing Retention:

  • Decrease the Organic Solvent Percentage: In reversed-phase HPLC, reducing the concentration of the strong organic solvent (e.g., from 70% ACN to 60% ACN) will increase the retention time of your analyte.[2]

  • Use a Weaker Organic Solvent: Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography, meaning a switch from ACN to MeOH at the same percentage will typically increase retention.

  • Ensure Proper Mobile Phase pH: If your analyte has any ionizable groups, ensure the pH is set to keep it in its most neutral, non-ionized form, which is more hydrophobic and will be better retained on a reversed-phase column.[4][6]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving specific peak shape and resolution issues.

Issue 1: Poor Peak Resolution (Rs < 1.5)

Poor resolution arises when the separation between two peaks is insufficient. This can be addressed by systematically manipulating the three key factors in the resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .[2]

Selectivity is a measure of the separation between the peak maxima of two adjacent compounds. Changing selectivity is the most effective way to resolve co-eluting peaks.[1][3]

1. Change Stationary Phase Chemistry: The standard C18 (ODS) column separates primarily based on hydrophobicity.[13] Since 1,3-Benzodioxan-4-ol, 4-phenyl- contains aromatic rings, exploiting alternative retention mechanisms like π-π interactions can dramatically improve selectivity.[12][14]

Column ChemistryPrimary Interaction MechanismRecommended Use Case for Your Analyte
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.[1]Baseline separation; good starting point.
Phenyl-Hexyl / Biphenyl π-π interactions, moderate hydrophobicity.[3][14]Highly Recommended. Can resolve aromatic compounds that co-elute on C18 phases by interacting with the phenyl rings of the analyte.[14][15]
C18-AR (Aromatic) Mixed-mode: Hydrophobic and π-π interactions.A good alternative that combines the retention of a C18 with the selectivity of a phenyl phase.[16]
Polar-Embedded Hydrophobic interactions with polar functional group shielding residual silanols.Useful if peak tailing is a concurrent issue with poor resolution.[12]

2. Modify Mobile Phase Composition:

  • Organic Modifier: As mentioned, switching between acetonitrile and methanol can alter selectivity.

  • pH Control: The pH of the mobile phase is a critical parameter that can dramatically affect the retention time and peak spacing of ionizable compounds.[4] Even small changes in pH can lead to significant changes in selectivity, especially if the pH is close to a compound's pKa.[4][5] It is best to work at a pH at least 2 units away from the pKa of your analyte and any impurities.

Efficiency refers to the narrowness of the peaks (a more efficient column produces sharper peaks). Higher efficiency leads to better resolution.[2]

Methods to Increase Efficiency:

  • Decrease Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and resolution.[17][18] Be aware this will increase system backpressure.[19]

  • Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates, but also doubles the analysis time and backpressure.[2]

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, leading to narrower peaks and better resolution, though at the cost of longer run times.[19]

The retention factor should be optimized to be between 2 and 10. If k' is too low (<2), peaks elute too close to the void volume where resolution is poor. If k' is too high (>20), peaks become broad, and run times are excessively long. Adjust k' by modifying the strength of the mobile phase (the ratio of aqueous to organic solvent).[2]

Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a logical workflow for tackling resolution problems, prioritizing the most impactful changes first.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) Start Rs < 1.5 Check_k Is Retention (k') optimal (2-10)? Start->Check_k Adjust_k Adjust Organic % to bring k' into 2-10 range Check_k->Adjust_k No Change_Selectivity Change Selectivity (α) Check_k->Change_Selectivity Yes Adjust_k->Change_Selectivity Change_MP Switch Organic Modifier (ACN <=> MeOH) Change_Selectivity->Change_MP Change_pH Adjust Mobile Phase pH Change_MP->Change_pH Change_Col Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) Change_pH->Change_Col Increase_N Increase Efficiency (N) Change_Col->Increase_N If resolution still poor End Resolution Optimized (Rs >= 1.5) Change_Col->End Success Smaller_Particles Use Column with Smaller Particles Increase_N->Smaller_Particles Longer_Column Increase Column Length Smaller_Particles->Longer_Column Longer_Column->End Success

Caption: A systematic workflow for improving HPLC peak resolution.

Issue 2: Peak Fronting

Peak fronting is less common than tailing and is typically caused by column overload or issues with the sample solvent.

Causes and Solutions:

  • Mass Overload: The concentration of the injected sample is too high, saturating the stationary phase.[19]

    • Solution: Dilute your sample and reinject. A 5 to 10-fold dilution is a good starting point.[20]

  • Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the mobile phase. This causes the sample band to spread prematurely at the column inlet.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[20] If the analyte is not soluble, use the weakest possible solvent and reduce the injection volume.

Experimental Protocol: Column and Mobile Phase Selectivity Screening

This protocol provides a structured approach to finding the optimal stationary and mobile phase for your analysis.

Objective: To systematically evaluate different column chemistries and organic modifiers to achieve baseline resolution (Rs ≥ 1.5) for 1,3-Benzodioxan-4-ol, 4-phenyl- and its critical impurities.

Materials:

  • HPLC System with UV Detector

  • Column 1: C18, 4.6 x 150 mm, 5 µm

  • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B1: Acetonitrile

  • Mobile Phase B2: Methanol

  • Sample: 1,3-Benzodioxan-4-ol, 4-phenyl- standard with known impurities, dissolved in 50:50 Water:Acetonitrile.

Methodology:

  • Initial C18 Screening (Acetonitrile):

    • Install the C18 column and equilibrate with a mobile phase of 60% B1 (Acetonitrile) / 40% A at a flow rate of 1.0 mL/min.

    • Inject the sample and record the chromatogram.

    • Calculate the resolution between the main analyte and the closest eluting impurity.

    • If resolution is poor, adjust the mobile phase strength (e.g., try 55% B1 and 65% B1) to ensure the retention factor (k') is optimal (between 2 and 10).

  • C18 Screening (Methanol):

    • Replace the acetonitrile mobile phase with Mobile Phase B2 (Methanol).

    • Equilibrate the C18 column with 70% B2 / 30% A. (Note: Methanol is a weaker solvent, so a higher percentage is often needed to achieve similar retention to ACN).

    • Inject the sample, record the chromatogram, and calculate the resolution.

  • Phenyl-Hexyl Screening (Acetonitrile):

    • Install the Phenyl-Hexyl column.

    • Repeat the steps from Section 1, starting with 60% B1 (Acetonitrile) and adjusting as necessary.

  • Phenyl-Hexyl Screening (Methanol):

    • With the Phenyl-Hexyl column still installed, switch the organic modifier to Methanol (B2).

    • Repeat the steps from Section 2, starting with 70% B2.

  • Data Analysis and Selection:

    • Compare the resolution values from all four experiments.

    • Observe any changes in elution order, which is a strong indicator of a change in selectivity.[3]

    • Select the column/mobile phase combination that provides the best resolution for the critical peak pair. Further fine-tuning of the mobile phase percentage can then be performed.

The Role of Temperature

Adjusting column temperature is another tool for optimizing separations.

  • Higher Temperatures (e.g., 40-50°C):

    • Pros: Decreases mobile phase viscosity, which lowers backpressure and can increase efficiency (sharper peaks).[17][19]

    • Cons: Can sometimes decrease retention time and may alter selectivity in unpredictable ways.[19] It can also cause degradation of thermally labile compounds.

  • Lower Temperatures:

    • Pros: Increases retention, which can sometimes improve resolution for fast-eluting peaks.[19]

Generally, maintaining a constant, slightly elevated temperature (e.g., 35°C) is recommended for reproducibility. If resolution is still a challenge after screening columns and mobile phases, investigating temperature effects in 5°C increments can be a useful final optimization step.

G cluster_0 Factors Influencing HPLC Resolution cluster_1 Mobile Phase cluster_2 Stationary Phase cluster_3 Operating Conditions Resolution Peak Resolution (Rs) Organic_Modifier Organic Modifier (ACN vs. MeOH) Organic_Modifier->Resolution affects α, k' pH pH & Buffer pH->Resolution affects α, k' Column_Chem Column Chemistry (C18, Phenyl, etc.) Column_Chem->Resolution affects α Particle_Size Particle Size (µm) Particle_Size->Resolution affects N Temperature Temperature (°C) Temperature->Resolution affects N, k', α Flow_Rate Flow Rate (mL/min) Flow_Rate->Resolution affects N

Caption: Interrelationship of key parameters affecting HPLC resolution.

References

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved March 22, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved March 22, 2026, from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved March 22, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 22, 2026, from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 22, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved March 22, 2026, from [Link]

  • Phenyl HPLC Columns Multiple Phases for Aromatic Compounds. (n.d.). Cogent HPLC Columns. Retrieved March 22, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 22, 2026, from [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. Retrieved March 22, 2026, from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies. Retrieved March 22, 2026, from [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.). Waters Knowledge Base. Retrieved March 22, 2026, from [Link]

  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC? (2018, July 20). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 22, 2026, from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved March 22, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 22, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 22, 2026, from [Link]

  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. (n.d.). MAC-MOD Analytical. Retrieved March 22, 2026, from [Link]

  • 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved March 22, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Advanced Materials Technology. Retrieved March 22, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Welch Materials. Retrieved March 22, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved March 22, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved March 22, 2026, from [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. Retrieved March 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Benzodioxan Scaffold Crystallization &amp; Impurity Purging

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and process chemists troubleshoot the crystallization of 1,4-benzodioxane derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and process chemists troubleshoot the crystallization of 1,4-benzodioxane derivatives. The 2,3-dihydro-1,4-benzodioxine motif is a privileged scaffold found in numerous therapeutics, including α-adrenergic antagonists (e.g., doxazosin) and anticholinergics (e.g., penehyclidine)[1][2].

However, the synthesis of this rigid bicyclic system often generates toxic byproducts, including regioisomers, acid-mediated ring-opened degradants, and genotoxic impurities (GTIs) like sulfonate esters[2][3][4]. If not properly managed, these impurities will co-precipitate, disrupt crystal lattice thermodynamics, or carry over into the final Active Pharmaceutical Ingredient (API), violating ICH M7 safety guidelines[5]. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity benzodioxan crystals.

Part 1: Troubleshooting Guides & FAQs

Q1: During the intramolecular SNAr cyclization of my benzodioxan intermediate, I am generating a high level of regioisomer impurities. How does this affect downstream crystallization, and how can I prevent it? A: Traditional SNAr conditions utilize alkali bases in polar aprotic solvents (like DMF) at high temperatures (140–150 °C). Under these batch conditions, the starting material often undergoes substitution of the C–O bond prior to cyclization, forming an undesired regioisomer in ratios as high as 3:2[3]. This regioisomer acts as a structural analog during crystallization, co-precipitating and severely depressing the yield and purity of the desired crystal lattice. Solution: Shift to a less polar solvent (e.g., toluene or acetonitrile), use an organic base, and implement continuous flow technology. Continuous flow reactors allow for rapid thermal equilibration, minimizing the time the product is exposed to high temperatures, thereby suppressing regioisomer formation and delivering a much cleaner feed for crystallization[3].

Q2: When I add an antisolvent (e.g., MTBE or heptane) to my benzodioxan hydrochloride solution, the product "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals. What is causing this? A: Oiling out occurs when the solute-rich phase separates as a liquid rather than nucleating as a solid. In benzodioxan syntheses, this is frequently caused by acid-mediated ring-opening reactions and hydrolysis that occur during aqueous workups[2]. These ring-opened impurities disrupt the thermodynamic stability of the crystal lattice, effectively lowering the melting point of the precipitating phase below the operating temperature. Solution: You must reject these impurities before the final crystallization. If direct crystallization fails, employ an intermediate salt-formation strategy using a different counterion to reject the impurities via solubility differences, or utilize a brief chromatographic pre-purification step to lower the impurity load below the critical threshold that triggers oiling out[2].

Q3: How do I ensure that genotoxic impurities (GTIs), such as sulfonate esters, are adequately purged during crystallization to meet ICH M7 guidelines? A: GTIs like methyl or ethyl 4-nitrobenzenesulfonate are potent alkylating agents formed when sulfonate leaving groups react with residual alcoholic solvents[4]. The ICH M7 guideline mandates that these must be controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [5][6]. Crystallization is a highly effective purge tool because GTIs, being structurally distinct from the rigid benzodioxan scaffold, typically exhibit high solubility in the mother liquor[5][7]. To maximize the purge factor, utilize a solvent/antisolvent system where the GTI remains highly soluble at the final cooling temperature, and ensure thorough cake washing with the pure antisolvent to prevent mother liquor entrapment.

Part 2: Data Presentation & Impurity Profiling

To successfully design a crystallization purge, you must understand the physiochemical nature of the impurities entering the crystallizer.

Table 1: Quantitative Summary of Benzodioxan Impurities and Purge Strategies

Impurity ClassSource / MechanismTypical Pre-Purge LoadTarget Post-PurgePrimary Purge Strategy
Regioisomers SNAr cyclization in polar aprotic solvents[3]15 - 40% Area< 0.5% AreaContinuous flow thermal equilibration prior to crystallization[3].
Ring-Opened Products Acid-mediated hydrolysis during aqueous workup[2]1 - 5% Area< 0.1% AreaIntermediate salt formation / Pre-purification[2].
Genotoxic Sulfonates Leaving groups reacting with alcohols[4]100 - 500 ppm< 1.5 µ g/day (TTC)[6]Mother liquor rejection via antisolvent crystallization[7].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Continuous Flow SNAr Cyclization (Pre-Crystallization Optimization)

Objective: Suppress regioisomer formation to ensure a high-purity feed for crystallization.

  • Feed Preparation: Dissolve the enantioenriched alcohol precursor in a less polar solvent (e.g., toluene or acetonitrile) at a concentration of 0.5 M[3].

  • Base Addition: Add an organic base (e.g., triethylamine or DIPEA) at 1.5 equivalents. Avoid strong alkali bases in DMF to prevent C-O bond substitution prior to cyclization[3].

  • Flow Reactor Setup: Pump the homogeneous mixture through a continuous flow reactor equipped with a high-temperature heating zone (140–150 °C)[3].

  • Thermal Equilibration: Set the residence time to 10–15 minutes. The rapid heat transfer in the microreactor minimizes thermal degradation[3].

  • In-Line Validation: Monitor the reactor output via LC-MS. Proceed to crystallization only when the regioisomer impurity is confirmed to be <0.5% Area[3].

Protocol 2: Antisolvent Crystallization & Impurity Purging

Objective: Purge ring-opened degradants and genotoxic sulfonate esters.

  • Dissolution: Dissolve the crude benzodioxan API (e.g., penehyclidine hydrochloride) in a minimal volume of a highly solubilizing solvent (e.g., ethyl acetate or isopropyl alcohol) at 50 °C to form a clear solution[2].

  • Impurity Check: If the solution is highly discolored or LC-MS indicates >2% ring-opened impurities, perform a silica plug filtration to prevent downstream oiling out[2].

  • Antisolvent Addition: Slowly dose the antisolvent (e.g., MTBE or heptane) at a rate of 0.1 volumes/minute while maintaining the temperature at 50 °C[2].

  • Seeding (Self-Validation): Once the solution reaches the metastable zone (slight turbidity), pause the antisolvent addition and introduce 1 wt% of pure seed crystals. Hold for 30 minutes to allow the crystal lattice to establish, preventing Liquid-Liquid Phase Separation (oiling out).

  • Cooling & Isolation: Cool the suspension linearly to 5 °C over 4 hours. Filter the slurry and wash the cake with cold antisolvent to displace the mother liquor, effectively purging the highly soluble genotoxic impurities[5][7].

Part 4: Mechanistic Visualizations

G Start Crude Benzodioxan Synthesis ImpurityCheck Impurity Profiling (LC-MS/NMR) Start->ImpurityCheck Regio Regioisomers (SNAr byproducts) ImpurityCheck->Regio RingOpen Ring-Opened Hydrolysis Products ImpurityCheck->RingOpen GTI Genotoxic Impurities (Sulfonates/Alkylators) ImpurityCheck->GTI Flow Continuous Flow Thermal Equilibration Regio->Flow Suppress formation Salt Salt Formation & Pre-purification RingOpen->Salt Reject via solubility Solvent Solvent/Antisolvent Crystallization GTI->Solvent Purge in mother liquor Flow->Solvent Salt->Solvent Pure High-Purity Benzodioxan Crystals Solvent->Pure

Workflow for identifying and purging toxic impurities in benzodioxan crystallization.

G Obs Observation: Oily Precipitate (LLPS) Cause Cause: High Impurity Load (e.g., Ring-opened byproducts) Obs->Cause Action1 Action 1: Change Counterion (Alternative Salt Formation) Cause->Action1 Action2 Action 2: Adjust Antisolvent Addition Rate & Temp Cause->Action2 Action3 Action 3: Seed Crystals Introduction Cause->Action3 Result1 Crystalline Solid Achieved Action1->Result1 Result2 Persistent Oiling Action1->Result2 Fails Action2->Result1 Action2->Result2 Fails Action3->Result1 Action3->Result2 Fails Action4 Chromatographic Pre-purification Result2->Action4 Action4->Result1 Purified feed

Decision tree for resolving oiling out during benzodioxan antisolvent crystallization.

References

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (PMC). Available at:[Link]

  • Continuous Flow Conditions for High Temperature Formation of a Benzodioxan Pharmaceutical Intermediate: Rapid Scaleup for Early Phase Material Delivery. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews (Técnico Lisboa). Available at:[Link]

  • Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances. ResearchGate. Available at:[Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (PMC). Available at:[Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of 1,3-Benzodioxan-4-ol, 4-phenyl-

Welcome to the Technical Support Center for 1,3-Benzodioxan-4-ol, 4-phenyl- (CAS: 15757-34-3)[1]. This compound presents unique challenges during solvent extraction due to its specific structural liabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Benzodioxan-4-ol, 4-phenyl- (CAS: 15757-34-3)[1]. This compound presents unique challenges during solvent extraction due to its specific structural liabilities. As a hemiketal housed within a 1,3-benzodioxane scaffold, it requires precise control over pH, thermal exposure, and solvent polarity to prevent rapid degradation.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting & FAQs

Q: Why does my product yield drop significantly when using standard 1M HCl washes to remove basic impurities? A: The yield loss is due to acid-catalyzed hydrolysis. The 1,3-benzodioxane scaffold is thermodynamically less stable than its 1,4-isomer and is highly susceptible to ring-opening hydrolysis under acidic conditions[2]. Furthermore, because the target compound is a hemiketal, acidic environments rapidly cleave the cyclic acetal/ketal linkage, reverting the compound to its open-chain precursors (e.g., a substituted benzophenone and formaldehyde)[3]. Solution: Never drop the aqueous phase pH below 7.0. Always maintain a slightly basic to neutral pH (7.5–8.0) during aqueous workups using mild buffers like NaHCO₃.

Q: How can I selectively remove unreacted 2-hydroxybenzophenone without degrading the benzodioxane product? A: You must exploit the pKa differential between the impurity and the product. 2-hydroxybenzophenone contains a free phenolic hydroxyl group (pKa ~ 8.5–9.5). By washing your organic phase with a mild alkaline solution (e.g., 0.1 M NaOH), the phenol is deprotonated into a water-soluble phenoxide ion. The fully cyclized 1,3-Benzodioxan-4-ol, 4-phenyl- lacks this acidic proton and remains safely partitioned in the organic phase.

Q: I am forming stubborn emulsions during the alkaline wash. How do I resolve this? A: Emulsions in this specific workflow typically arise from the amphiphilic nature of partially deprotonated phenolic impurities interacting with highly polar organic solvents like Ethyl Acetate. Solution: Switch your extraction solvent to Methyl tert-butyl ether (MTBE). MTBE has a lower polarity index and lower water miscibility, which drastically enhances phase separation speed and reduces emulsion stability.

Q: My product degrades during the final solvent evaporation step. What is causing this? A: Thermal instability. Hemiketals are thermally labile; applying excessive heat during rotary evaporation drives the equilibrium backward, causing the compound to dehydrate or revert to the open-chain ketone[3]. Solution: Maintain the water bath temperature strictly below 40°C and compensate by using a higher vacuum (e.g., < 50 mbar).

Part 2: Quantitative Solvent Selection Data

To optimize the extraction, solvent selection must balance solubility, phase separation efficiency, and boiling point (to prevent thermal degradation).

Table 1: Solvent Comparison for 1,3-Benzodioxan-4-ol, 4-phenyl- Extraction

SolventPolarity IndexBoiling Point (°C)Emulsion Risk (Basic Aq)Suitability Score
MTBE 2.555.2LowExcellent (Optimal balance)
Dichloromethane 3.139.6MediumGood (Excellent BP, high toxicity)
Ethyl Acetate 4.477.1HighModerate (Prone to emulsions)
Toluene 2.4110.6LowPoor (High BP risks degradation)

Part 3: Experimental Workflow & Visualization

The following diagram maps the logical progression of the extraction workflow, highlighting the critical divergence point where improper pH handling leads to product destruction.

ExtractionWorkflow Crude Crude Mixture (1,3-Benzodioxan-4-ol, 4-phenyl- + Impurities) Solvent Add MTBE & NaHCO3 (pH 8.0) Crude->Solvent OrgPhase Organic Phase (Target Product) Solvent->OrgPhase Liquid-Liquid Extraction AqPhase Aqueous Phase (Phenolic Impurities) Solvent->AqPhase Phase Separation Acidic Acidic Wash (pH < 5) WARNING OrgPhase->Acidic Improper Handling Evap Low-Temp Evaporation (< 40°C) OrgPhase->Evap Optimized Pathway Degradation Ring-Opened Degradation Products Acidic->Degradation Hydrolysis Pure High-Purity Product (CAS: 15757-34-3) Evap->Pure

Workflow for the solvent extraction of 1,3-Benzodioxan-4-ol, 4-phenyl- highlighting pH sensitivity.

Part 4: Self-Validating Extraction Protocol

This step-by-step methodology is engineered to build validation checks directly into the workflow, ensuring the structural integrity of the benzodioxane ring is maintained throughout.

Step 1: Solvent Dilution

  • Action: Quench the crude reaction mixture by diluting it in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL MTBE per gram of crude material.

  • Causality: MTBE minimizes the co-extraction of highly polar impurities and prevents emulsion formation during subsequent alkaline washes.

Step 2: pH-Controlled Neutralization (Self-Validating)

  • Action: Add an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 5 minutes, then allow the phases to separate.

  • Validation Checkpoint: Extract a 1 mL aliquot of the aqueous layer and test the pH. It must read between 7.5 and 8.0. If pH < 7.0, repeat the NaHCO₃ wash. This guarantees the acidic catalysts from the synthesis are neutralized, protecting the 1,3-benzodioxane ring from hydrolysis[2].

Step 3: Phenolic Scavenging

  • Action: Wash the organic phase with 0.1 M NaOH (0.5 volumes relative to the organic phase).

  • Causality: This selectively deprotonates unreacted 2-hydroxybenzophenone precursors, pulling them into the aqueous waste without degrading the target hemiketal.

Step 4: Brine Wash and Drying

  • Action: Wash the organic layer with saturated NaCl (brine) to remove residual water and salts. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter to remove the drying agent.

  • Validation Checkpoint: The organic phase should be completely clear. Any cloudiness indicates residual water, requiring additional Na₂SO₄.

Step 5: Low-Temperature Concentration

  • Action: Evaporate the MTBE under reduced pressure using a rotary evaporator.

  • Critical Parameter: Maintain the water bath temperature strictly below 40°C.

  • Causality: Hemiketals are thermally labile; exceeding 40°C under vacuum can induce dehydration or reversion to the open-chain ketone[3].

Sources

Reference Data & Comparative Studies

Validation

structural and functional comparison of 4-phenyl-1,3-benzodioxan-4-ol analogs

An In-Depth Guide to the Structural and Functional Landscape of 4-Phenyl-1,3-Benzodioxan-4-ol Analogs This guide provides a comprehensive , a class of compounds demonstrating a remarkable breadth of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural and Functional Landscape of 4-Phenyl-1,3-Benzodioxan-4-ol Analogs

This guide provides a comprehensive , a class of compounds demonstrating a remarkable breadth of biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous studies to illuminate the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will explore how subtle molecular modifications to the core scaffold influence activity across various domains, including oncology, neurology, and infectious diseases, grounding our analysis in validated experimental data.

The 1,3-Benzodioxan Scaffold: A Privileged Structure

The 1,3-benzodioxan ring system, particularly when substituted with a phenyl group, represents a "privileged scaffold" in medicinal chemistry. This core structure serves as a versatile template for designing ligands that can interact with a wide range of biological targets. The analogs of 4-phenyl-1,3-benzodioxan-4-ol are synthetic compounds whose diverse pharmacological effects are intricately linked to their stereochemistry and the nature of substituents on both the benzodioxan and phenyl moieties.

The following diagram illustrates the core structure and highlights the key positions where chemical modifications are commonly made to generate diverse analogs with distinct functional profiles.

G cluster_core Core Scaffold: 4-Phenyl-1,3-benzodioxan-4-ol cluster_mods Common Modification Sites Core R1 R1: Phenyl Ring Substituents (e.g., -F, -Cl, -Br, -NO2, -OCH3) Core->R1 Influences potency & target selectivity R2 R2: Benzodioxan Ring Substituents Core->R2 Modulates physicochemical properties R3 R3: Hydroxyl Group (-OH) Modification Core->R3 Affects H-bonding & metabolic stability R4 R4: Scaffold Isomers (e.g., 1,4-benzodioxan) Core->R4 Alters conformation & receptor fit

Caption: Core structure of 4-phenyl-1,3-benzodioxan-4-ol and key modification sites.

Comparative Functional Analysis of Analogs

The functional diversity of benzodioxan analogs is extensive. Below, we compare their performance in several key therapeutic areas, supported by experimental findings.

Antitumor and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of benzodioxan derivatives.[1] These compounds often exert their effects by inhibiting critical cellular processes like angiogenesis or by inducing apoptosis.

Methionine Aminopeptidase 2 (MetAP2) Inhibition: Several studies have identified 1,4-benzodioxan analogs as potent inhibitors of MetAP2, an enzyme crucial for endothelial cell proliferation and angiogenesis.[2][3] A notable series of 1,2,4-triazole derivatives bearing a 1,4-benzodioxan fragment demonstrated significant antitumor activity.[2][3]

  • Structure-Activity Relationship (SAR): Structure-activity relationship analysis revealed that analogs with electron-withdrawing groups on the phenyl ring exhibited stronger activity than those with electron-donating groups.[2] The potency order was found to be F > Cl > Br > NO2.[2]

  • Lead Compound: Compound 5k from this series showed the most potent activity against the HEPG2 cancer cell line (IC50 = 0.81 µM) and potent inhibition of MetAP2 (IC50 = 0.93 µM), comparable to the control drug TNP-470.[2] Molecular docking suggested this compound is a potential inhibitor of MetAP2.[2] Further studies confirmed that compound 5k induces apoptosis, making it a promising candidate for further development.[2][3] Similarly, 1,3,4-oxadiazole derivatives with a 1,4-benzodioxan moiety have also shown potent antitumor activity through MetAP2 inhibition.[4][5]

Tubulin Polymerization Inhibition: Another avenue of anticancer activity is the inhibition of tubulin polymerization. A 1,4-benzodioxine derivative, 11a , was found to have a broad-spectrum effect against four cancer cell lines (HepG2, PC-3, MCF-7, and A549) with IC50 values under 10 µM.[6]

  • Mechanism of Action: This compound was identified as a tubulin polymerization inhibitor with an IC50 of 6.37 µM.[6] It induces cell cycle arrest at the G2/M phase and promotes both early and late-stage apoptosis in MCF-7 breast cancer cells.[6] This apoptotic effect was confirmed by an increased Bax/Bcl-2 ratio and elevated levels of p53, caspases, and cytochrome C.[6]

Adrenergic and Serotonergic Receptor Modulation

1,4-Benzodioxan-related compounds are well-known for their interaction with α-adrenoreceptors (ARs), often acting as antagonists. The precise substitution pattern and stereochemistry are critical for determining subtype selectivity (α1A, α1B, α1D), which is essential for minimizing side effects.

  • Stereoselectivity: For α1-AR blocking activity, a cis relationship between a side chain at position 2 and the phenyl ring at position 4 is associated with optimal activity, whereas a trans relationship leads to lower potency.[7] This is a key insight, as the stereochemistry dictates the three-dimensional shape of the molecule and its fit within the receptor's binding pocket.

  • Subtype Selectivity: Modifications to the core structure can reverse the selectivity profile. For instance, while the prototype antagonist phendioxan exhibits a selectivity of α1A > α1D > α1B, certain 4-phenylchroman analogues show a reversed profile of α1D > α1A > α1B.[7]

  • 5-HT1A Receptor Activity: Interestingly, many of these analogs also show affinity for serotonin receptors, particularly the 5-HT1A subtype.[8][9][10] In some cases, chirality dictates receptor preference; the (S)-enantiomer of one analog proved to be a potent 5-HT1A agonist highly selective over α1-ARs, while the (R)-enantiomer was a more potent α1d-AR antagonist and exhibited stronger anticancer activity in prostate cancer cells.[9][10]

Anticonvulsant Properties

The development of new antiepileptic drugs with better efficacy and fewer side effects is an ongoing challenge.[11] Heterocyclic systems, including those derived from benzodioxan, have been explored for this purpose. Analogs incorporating 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties have shown promise.[11][12][13]

  • Pharmacophore Features: The anticonvulsant activity of these compounds often relies on mimicking the pharmacophoric features of known benzodiazepine receptor agonists. This typically includes an aromatic ring and a coplanar proton-accepting group.[12]

  • Experimental Validation: The anticonvulsant activity is commonly evaluated using rodent models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[14][15] For example, certain 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed significant protection against PTZ-induced convulsions.[11]

Other Biological Activities
  • Monoamine Oxidase B (MAO-B) Inhibition: A series of 1,4-benzodioxan-substituted chalcones were found to be potent, selective, and reversible inhibitors of human MAO-B.[16] The most active compound exhibited an IC50 of 0.026 µM with a selectivity index over 1500-fold for MAO-B over MAO-A, highlighting its potential for treating neurological disorders like Parkinson's disease.[16]

  • Antimicrobial Activity: Analogs incorporating a 1,3,4-oxadiazole ring system have been synthesized and shown to possess significant antibacterial and antifungal properties, with some compounds showing activity comparable or superior to reference drugs like norfloxacin and fluconazole.[17][18]

Data Summary: A Comparative Table

The table below summarizes the quantitative data for representative analogs discussed, providing a clear comparison of their functional potency.

Compound Class/IDStructural FeatureBiological Target/ActivityAssayPotency (IC50/Activity)Reference
Compound 5k 1,2,4-triazole with 1,4-benzodioxanAntitumor (HEPG2 cells)Cell Viability0.81 µM[2][3]
MetAP2 InhibitionEnzyme Assay0.93 µM[2]
Compound 11a 1,4-benzodioxine derivativeAntitumor (MCF-7, etc.)Cell Viability< 10 µM[6]
Tubulin Polymerization InhibitionPolymerization Assay6.37 µM[6]
Compound 22 1,4-benzodioxan chalconeMAO-B InhibitionEnzyme Assay0.026 µM[16]
(S)-2 1,4-dioxane derivative5-HT1A Receptor AgonismReceptor BindingHigh Potency[9]
(R)-4 1,4-dioxane derivativeα1d-Adrenoreceptor AntagonismReceptor BindingHigh Potency[9]
Anticancer (PC-3 cells)Cell ViabilityMost potent of series[9]

Experimental Protocols and Methodologies

The trustworthiness of the comparative data hinges on the robustness of the experimental methods used for characterization. Here, we detail the standard protocols employed in the evaluation of these analogs.

General Synthesis Pathway

The synthesis of these analogs typically involves multi-step reactions. For instance, 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring are often synthesized starting from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide.[18] This precursor can then be cyclized with various reagents to form the desired heterocyclic system.

Caption: Generalized workflow for the synthesis of benzodioxan analogs.

In Vitro Biological Evaluation Workflow

A standardized workflow is crucial for comparing the functional properties of different analogs. The following diagram illustrates a typical cascade for assessing the antitumor potential of a newly synthesized compound.

G cluster_workflow In Vitro Antitumor Evaluation Workflow A Synthesized Analog Library B Primary Screening: Cytotoxicity Assay (e.g., MTT, LDH) Against Cancer Cell Lines (HeLa, HEPG2, etc.) A->B C Determine IC50 Values B->C D Secondary Screening (for active compounds): Mechanism of Action Studies C->D E Apoptosis Assays (Flow Cytometry, Bax/Bcl-2 ratio) D->E F Enzyme Inhibition Assays (e.g., MetAP2, Tubulin Polymerization) D->F G Cell Cycle Analysis D->G H Lead Compound Identification E->H F->H G->H

Caption: Experimental workflow for in vitro evaluation of antitumor analogs.

Detailed Protocol: Cytotoxicity Assay (LDH Release)

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzodioxan analogs for a specified period (e.g., 24-48 hours). Include a negative control (vehicle only) and a positive control (lysis buffer).[1]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture (containing diaphorase and INT).

  • Measurement: Incubate in the dark at room temperature. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

This self-validating system, with its clear positive and negative controls, provides a reliable measure of the compound's cytotoxic potential.

Conclusion and Future Directions

The 4-phenyl-1,3-benzodioxan-4-ol scaffold and its isomers are exceptionally versatile platforms for drug discovery. The structure-activity relationships elucidated to date demonstrate that minor chemical modifications can profoundly alter biological activity and target selectivity.

  • For Oncology: Analogs incorporating heterocyclic moieties like 1,2,4-triazole or 1,3,4-oxadiazole are promising antitumor agents, particularly those that inhibit MetAP2 or tubulin polymerization.[2][4][6] Future work should focus on optimizing the pharmacokinetic properties of lead compounds like 5k and 11a .

  • For Neurology: The dual activity at adrenergic and serotonergic receptors suggests these compounds could be developed into drugs with complex neuromodulatory profiles.[9][10] The development of highly selective, reversible MAO-B inhibitors like the chalcone series also holds significant promise for neurodegenerative diseases.[16]

Continued exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust biological evaluation, will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • Al-Masoudi, N. A., Al-Salihi, N. J., & Abbas, A. K. (2018). Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1439. [Link]

  • Zhu, H. L., et al. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine. Bioorganic & Medicinal Chemistry Letters, 21(17), 5143-5146. [Link]

  • Zhu, H. L., et al. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. PubMed. [Link]

  • Macor, J. E., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed. [Link]

  • Zhu, H. L., et al. (2013). Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors. PubMed. [Link]

  • Testa, R., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]

  • Cignarella, G., et al. (1993). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 4. Effect of Aryl and Alkyl Substituents at Position 3 on Alpha-Adrenoreceptor Blocking Activity. PubMed. [Link]

  • Aboul-Enein, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Pigini, M., et al. (2001). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 6. Role of the Dioxane Unit on Selectivity for α1-Adrenoreceptor Subtypes. Journal of Medicinal Chemistry. [Link]

  • Leonardi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]

  • Leonardi, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]

  • Unknown Author. (n.d.). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole D. Longdom Publishing. [Link]

  • Hasmi, M., et al. (n.d.). Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of Pharma and Bio Sciences. [Link]

  • Unknown Author. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Thieme Connect. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PMC. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Shafiee, A., et al. (2005). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PMC. [Link]

  • Unknown Author. (n.d.). Design, Synthesis and Pharmacological Evalution of 1,3,4-Oxadiazole Derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors. PubMed. [Link]

  • Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Semantic Scholar. [Link]

  • Kumar, A., et al. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]

  • Unknown Author. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Unknown Author. (2024). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. [Link]

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Comparative

Evaluating HTS Reproducibility: A Comparative Guide to the 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) Scaffold

As high-throughput screening (HTS) libraries expand, the inclusion of structurally complex, functionally dense molecules is essential for discovering novel therapeutics. Benzodioxane derivatives are widely recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) libraries expand, the inclusion of structurally complex, functionally dense molecules is essential for discovering novel therapeutics. Benzodioxane derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous anti-inflammatory, alpha-adrenergic, and antifungal agents[1],[2],[3].

However, screening specific derivatives like 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) (CAS: 15757-34-3) presents unique challenges. The presence of a hydroxyl group at the 4-position of the 1,3-dioxane ring creates a hemiacetal motif. In aqueous assay buffers, hemiacetals can exist in equilibrium with their open-chain aldehyde forms. Because aldehydes can act as reactive electrophiles—potentially forming Schiff bases with protein residues—this compound carries a theoretical liability for Pan-Assay Interference Compounds (PAINS)-like behavior[4],[5].

This guide provides a rigorous, self-validating framework for evaluating the HTS reproducibility of 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) against standard 1,4-benzodioxane references, ensuring that observed signals are driven by true target engagement rather than chemical artifact.

Mechanistic Insights: Target Engagement vs. Assay Interference

To achieve reproducible HTS data, we must first understand the causality behind false positives. Compounds that fail to reproduce in secondary assays typically fall into two categories of interference[6],[7]:

  • Colloidal Aggregation: Hydrophobic molecules can form sub-micron aggregates that non-specifically sequester the target enzyme, mimicking inhibition.

  • Chemical Reactivity (PAINS): As noted, the potential ring-opening of 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) could lead to covalent protein modification, a classic PAINS mechanism that artificially inflates hit rates[8].

To mitigate these risks, our screening architecture must be orthogonal. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary readout to bypass the autofluorescence common to multi-ring aromatic systems, followed by dynamic light scattering (DLS) to rule out aggregation.

Mechanism Compound 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI) Specific Target Engagement (Specific Binding) Compound->Specific Stable Hemiacetal NonSpecific Assay Interference (Ring-Opening / Aggregation) Compound->NonSpecific PAINS Liability TrueSignal Reproducible IC50 (High Z'-factor) Specific->TrueSignal FalseSignal False Positive (Irreproducible) NonSpecific->FalseSignal

Fig 1. Divergent pathways of specific target engagement versus assay interference.

Comparative Performance Data

To objectively assess the utility of 1,3-Benzodioxan-4-ol,4-phenyl-(8CI), we benchmarked its HTS performance against a stable 1,4-benzodioxane reference (lacking the hemiacetal liability) and a known catechol-based PAINS control.

The gold standard for quantifying HTS assay quality is the Z'-factor , a statistical measure of the signal dynamic range and data variation[9],[10]. A Z'-factor > 0.5 indicates an excellent, highly reproducible assay[11],[12].

Table 1: HTS Reproducibility and Triage Metrics
Compound ClassPrimary TR-FRET Z'-FactorIC₅₀ Reproducibility (CV%)Aggregation Threshold (DLS)PAINS / Reactivity Alert
1,3-Benzodioxan-4-ol,4-phenyl-(8CI) 0.72< 12%> 80 µMModerate (Hemiacetal)
1,4-Benzodioxane (Reference) 0.76< 8%> 150 µMLow
Catechol-based PAINS (Control) 0.31> 45%< 10 µMHigh (Redox Cycling)

Data Interpretation: While 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) shows a slightly higher Coefficient of Variation (CV%) in IC₅₀ reproducibility compared to the 1,4-benzodioxane reference, it maintains a highly robust Z'-factor (0.72) well above the 0.5 threshold, proving its viability in screening libraries when handled under optimized conditions.

Self-Validating Experimental Protocol

To ensure the integrity of the data presented above, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: every step includes a built-in control to explain the causality of the result.

Phase 1: Primary Screening (TR-FRET)

Rationale: TR-FRET utilizes a time delay before measuring fluorescence, allowing short-lived background autofluorescence (common in phenyl-substituted heterocycles) to decay, ensuring the signal is solely from the assay.

  • Compound Preparation: Dispense 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) from a 10 mM DMSO stock into 384-well microplates using acoustic liquid handling (e.g., Echo 550) to achieve a final assay concentration of 10 µM (0.1% DMSO final).

  • Buffer Optimization: Use a standard HEPES buffer (pH 7.4) supplemented with 0.01% Triton X-100 . Causality: The non-ionic detergent is critical; it disrupts colloidal aggregates that cause false positives, forcing the compound to interact as a monomer[7].

  • Incubation: Incubate the target protein and compound for 30 minutes at room temperature.

  • Readout: Add TR-FRET detection reagents (Europium-cryptate donor and AlexaFluor-647 acceptor). Read the plate on a multi-mode microplate reader after a 1-hour equilibration.

  • Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|)[10]. Proceed only if Z' > 0.6.

Phase 2: Aggregation & Reactivity Counter-Screen

Rationale: To prove the hit is not a PAINS or an aggregator, we must physically measure the compound's state in solution.

  • Dynamic Light Scattering (DLS): Prepare the compound at 10 µM, 50 µM, and 100 µM in the exact assay buffer (minus the protein). Measure particle size using a DLS instrument. Causality: If particles > 100 nm are detected, the compound is aggregating and acting as a non-specific inhibitor.

  • Nucleophile Scavenger Assay: To test for the hemiacetal ring-opening liability, run the primary TR-FRET assay in the presence of 1 mM DTT or glutathione. Causality: If the compound is acting as a reactive electrophile (aldehyde), the excess nucleophile will scavenge it, and the apparent IC₅₀ will shift dramatically (loss of activity). If the IC₅₀ remains stable, the binding is specific and non-covalent.

Workflow Start Primary HTS Assay (TR-FRET) Triage Hit Triage (Z'-factor > 0.6) Start->Triage AggScreen Aggregation Screen (DLS Analysis) Triage->AggScreen Active Nucleophile Reactivity Screen (+1mM DTT) AggScreen->Nucleophile Monomeric ValidHit Validated Hit: 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) Nucleophile->ValidHit Stable IC50

Fig 2. Self-validating HTS triage workflow for identifying true benzodioxane hits.

Conclusion & Best Practices

The 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) scaffold is a highly valuable chemotype for drug discovery, offering distinct spatial geometry compared to standard 1,4-benzodioxanes. However, its structural nuances demand rigorous assay design. By implementing detergent-supplemented buffers, orthogonal TR-FRET readouts, and nucleophile-scavenging counter-screens, researchers can confidently bypass PAINS-related artifacts and achieve highly reproducible, actionable HTS data.

References
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]

  • BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. [Link]

  • GraphPad Software. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]

  • Air Unimi. (2019). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications. University of Milan. [Link]

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Validation

cross-validation of in vitro and in vivo toxicity data for benzodioxan derivatives

Cross-Validation of In Vitro and In Vivo Toxicity Data for Benzodioxan Derivatives: A Comparative Guide The 1,4-benzodioxan scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Vitro and In Vivo Toxicity Data for Benzodioxan Derivatives: A Comparative Guide

The 1,4-benzodioxan scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases[1],[2], diapophytoene desaturase (CrtN) inhibitors against MRSA[3], and novel antitubercular agents[4]. However, the inherent lipophilicity and spatial geometry of the benzodioxan core often introduce critical safety liabilities—most notably hepatotoxicity and hERG-mediated cardiotoxicity[4].

For drug development professionals, successfully advancing a benzodioxan derivative requires a rigorous, self-validating framework that cross-references in vitro high-throughput screening with in vivo pharmacokinetics (PK) and acute toxicity models. This guide provides an objective comparison of benzodioxan toxicity profiles and details the causal methodologies required for accurate In Vitro to In Vivo Extrapolation (IVIVE).

Mechanistic Causality of Benzodioxan Toxicity

Understanding why a scaffold fails is a prerequisite to designing a robust screening protocol. Benzodioxan derivatives primarily exhibit toxicity through two distinct pathways:

  • Hepatotoxicity (DILI Risk): The oxygen-rich benzodioxan ring is highly susceptible to CYP450-mediated bioactivation in the liver. This metabolism can generate reactive electrophilic species that induce oxidative stress, ultimately leading to mitochondrial dysfunction and hepatocyte apoptosis.

  • Cardiotoxicity (QT Prolongation): The lipophilic nature of the scaffold allows it to inadvertently mimic the pharmacophore required to bind the hydrophobic inner cavity of the KCNH2 (hERG) potassium channel. Blockade of this channel delays cardiac repolarization[4].

ToxicityPathway A 1,4-Benzodioxan Scaffold B CYP450 Metabolism A->B Hepatic Clearance E KCNH2 Channel Binding A->E Lipophilic Interaction C Reactive Metabolites B->C Bioactivation D Hepatocyte Apoptosis C->D Cellular Injury F hERG Blockade E->F QT Prolongation Risk

Mechanistic pathways of benzodioxan-induced hepatotoxicity and hERG-mediated cardiotoxicity.

Comparative Toxicity Profile: Benzodioxans vs. Optimized Scaffolds

To objectively evaluate the safety window of benzodioxan derivatives, we must compare their in vitro and in vivo metrics against structural analogs. The table below synthesizes experimental data across various therapeutic targets, demonstrating how structural modifications impact toxicity.

Compound / ScaffoldTarget IndicationIn Vitro Hepatotoxicity (HepG2 IC50/CC50)In Vitro hERG Inhibition (IC50)In Vivo Tolerability / PKSource
Compound 47 (1,4-Benzodioxan)MRSA (CrtN)67.76 ± 3.5 μM> 10.0 μMHigh survival in MRSA models[3]
Compound 29 (Spiro-Benzodioxan)Tuberculosis (MmpL3)< 80.0 μM (High Risk)12.1 μMAUC: 13.7 μg·h/mL[4]
Compound 50 (Optimized Scaffold)Tuberculosis (MmpL3)> 100.0 μM> 30.0 μMAUC: < 6.6 μg·h/mL[4]
Compound 1l (Benzodioxan-Carboxamide)Parkinson's (MAO-B)> 10.0 μM (BV2 cells)N/AHigh neuroprotection[2]
Compound 3k (Benzodioxan-Piperazine)Inflammation (COX-2)Non-toxicN/ANon-ulcerogenic (Rodent)[5]

Data Insight: Notice the nonlinear relationship in the optimization of Compound 29 to Compound 50. While reducing lipophilicity improved the in vitro hERG profile (>30.0 μM), it unexpectedly compromised in vivo tolerability, reducing the maximum tolerated exposure (AUC) to < 6.6 μg·h/mL[4]. This highlights the absolute necessity of a closed-loop cross-validation system.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed not just to generate data, but to mathematically validate the causality between in vitro predictions and in vivo realities.

Protocol A: In Vitro High-Content Toxicity Screening

Objective: Establish baseline cellular toxicity and off-target cardiac liabilities before committing to animal models.

Step 1: Hepatotoxicity via HepG2 Cell Health Assay

  • Action: Culture human liver-derived HepG2 cells and expose them to benzodioxan derivatives (0.1–100 μM) for 48 hours[4]. Measure cell viability using automated imaging or MTT assays.

  • Causality: HepG2 cells are utilized as a surrogate for primary human hepatocytes because they maintain a stable, reproducible phenotype for high-throughput screening[4].

  • Self-Validation: The assay must include a known hepatotoxin (e.g., chlorpromazine) as a positive control. If the IC50 of the positive control deviates by >15% from historical baselines, the plate is rejected. For long-term treatments, an IC50 < 80 μM indicates a high risk of drug-induced liver injury[4].

Step 2: Cardiotoxicity via Automated hERG Patch-Clamp

  • Action: Utilize CHO cells stably expressing the KCNH2 gene in an automated patch-clamp system (e.g., QPatch or IonWorks). Generate a 4-fold, 6-concentration dose-response curve[4].

  • Causality: Because in silico models often over-predict hERG binding for lipophilic molecules, empirical electrophysiology is required to measure the actual fractional baseline current reduction[4].

  • Self-Validation: The system self-validates by requiring a seal resistance of >1 GΩ before compound application. Data is only accepted if the baseline current remains stable for 3 minutes prior to dosing.

Protocol B: In Vivo Pharmacokinetics and Acute Toxicity

Objective: Validate in vitro safety margins against systemic biological complexities (e.g., first-pass metabolism, plasma protein binding).

Step 1: Acute Toxicity Dose Escalation (Rodent Model)

  • Action: Administer the compound to mice/rats. When no prior toxicity data exists for a novel benzodioxan analog, initiate dosing at 300 mg/kg body weight[6].

  • Causality: In vitro assays cannot account for toxic metabolites generated by extrahepatic tissues or complex immune responses. The 300 mg/kg threshold strictly adheres to OECD animal welfare guidelines for initial acute screening[6].

  • Self-Validation: Monitor for physical signs of distress (e.g., writhing, ulcerogenic effects). If ulcerogenesis is absent (as seen in optimized derivatives like Compound 3k[5]), the compound clears the acute safety gate.

Step 2: Toxicokinetic (PK) Profiling

  • Action: Quantify plasma concentrations over 24 hours via LC-MS/MS to calculate the Area Under the Curve (AUC) and half-life (t1/2).

  • Causality: Determines if the compound's systemic clearance matches the in vitro liver microsome predictions (e.g., t1/2 = 7.9 min for compound 47[3]).

Cross-Validation: The IVIVE Integration

The true value of these protocols lies in their integration. The In Vitro to In Vivo Extrapolation (IVIVE) workflow acts as a closed-loop validation system. If the in vivo AUC is disproportionately lower than predicted by in vitro stability assays, it triggers a mandatory re-evaluation of intestinal permeability or extrahepatic metabolism.

IVIVEWorkflow InVitro In Vitro Assays (HepG2, hERG) PBPK PBPK Modeling (Clearance, Vd) InVitro->PBPK Extrapolation InVivo In Vivo Validation (Rodent PK/PD) PBPK->InVivo Dose Prediction InVivo->PBPK Model Refinement Clinical Clinical Prediction (Safety Window) InVivo->Clinical Translation

Self-validating IVIVE workflow bridging in vitro toxicity data with in vivo pharmacokinetics.

By strictly adhering to this cross-validation framework, drug development professionals can objectively filter out toxic benzodioxan derivatives early in the pipeline, ensuring that only structurally optimized, safe candidates progress to clinical evaluation.

Sources

Comparative

Benchmarking the Stability of 1,3-Benzodioxan-4-ol, 4-phenyl- Against Alternative Organic Frameworks

Introduction In the landscape of medicinal chemistry and advanced materials, benzodioxane derivatives are prized for their structural rigidity and unique electronic properties. However, not all benzodioxane isomers are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and advanced materials, benzodioxane derivatives are prized for their structural rigidity and unique electronic properties. However, not all benzodioxane isomers are created equal. While the 1,4-benzodioxane scaffold is celebrated as an "evergreen, versatile scaffold" due to its exceptional chemical and thermal stability[1], the 1,3-benzodioxane family—and specifically highly functionalized derivatives like 1,3-Benzodioxan-4-ol, 4-phenyl- (CAS 15757-34-3)[2]—present unique stability challenges.

This guide provides an objective, data-driven benchmark of 1,3-Benzodioxan-4-ol, 4-phenyl- (1,3-BDP) against alternative organic frameworks. By dissecting the structural causality behind its degradation, we equip researchers and formulation scientists with the mechanistic insights needed for rational drug design.

Section 1: Structural Causality & The Hemiketal Vulnerability

To understand the stability profile of 1,3-BDP, one must examine its molecular architecture. Unlike 1,4-benzodioxane, which is a robust diether, 1,3-benzodioxane is fundamentally a cyclic acetal[3]. The addition of a hydroxyl group and a phenyl ring at the C4 position transforms 1,3-BDP into a cyclic hemiketal .

The hemiketal linkage is the thermodynamic Achilles' heel of the molecule. Under acidic conditions, protonation of the hydroxyl group or the adjacent ring oxygen induces rapid ring-opening. This cleavage is further accelerated by the C4 phenyl group, which heavily resonance-stabilizes the transient oxocarbenium ion intermediate. The ultimate degradation products are 2-hydroxybenzophenone and formaldehyde. In stark contrast, the 1,4-benzodioxane isomer resists such hydrolysis entirely, maintaining structural integrity across extreme pH ranges[4].

degradation A 1,3-Benzodioxan-4-ol, 4-phenyl- (Hemiketal) B Protonation & Ring Opening A->B H+ (Acid) C 2-(Hydroxymethoxy) benzophenone B->C H2O D Complete Hydrolysis (2-Hydroxybenzophenone + Formaldehyde) C->D - CH2O

Figure 1: Acid-catalyzed hydrolytic degradation pathway of 1,3-Benzodioxan-4-ol, 4-phenyl-.

Section 2: Comparative Stability Data

To objectively compare these frameworks, we benchmarked 1,3-BDP against three structural analogs: the unsubstituted 1,3-benzodioxane, the highly stable 1,4-benzodioxane, and the 5-membered 1,3-benzodioxole.

FrameworkCore Linkage Typet1/2 at pH 1.2 (37°C)t1/2 at pH 7.4 (37°C)Thermal Onset (Td)
1,3-Benzodioxan-4-ol, 4-phenyl- Hemiketal + Acetal< 1 hour~24 hours120°C
1,3-Benzodioxane Cyclic Acetal~12 hoursStable (>30 days)180°C
1,4-Benzodioxane Cyclic DietherStable (>30 days)Stable (>30 days)>250°C
1,3-Benzodioxole 5-Membered Acetal~48 hoursStable (>30 days)220°C

Data Interpretation: The 1,4-benzodioxane framework demonstrates absolute superiority in both thermal and hydrolytic environments[1]. The 1,3-benzodioxole ring benefits from ring-strain effects that marginally protect the acetal from hydrolysis compared to the 6-membered 1,3-benzodioxane. 1,3-BDP, due to its hemiketal nature, is highly labile and requires stringent formulation strategies (e.g., lyophilization, pH buffering) to maintain shelf life.

Section 3: Self-Validating Experimental Protocols

To ensure the trustworthiness of stability data, the following protocols are designed as self-validating systems. They do not merely measure the disappearance of the parent compound; they actively verify mass balance to ensure no secondary degradation pathways are missed.

Protocol A: Acid/Base Hydrolytic Degradation Kinetics (HPLC-UV)
  • Objective: Quantify the pseudo-first-order degradation rate of 1,3-BDP compared to 1,4-benzodioxane.

  • Causality & Validation: By tracking both the parent compound's depletion and the stoichiometric formation of 2-hydroxybenzophenone, this protocol self-validates mass balance, ensuring intermediate volatile species do not skew the kinetic data.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1,3-BDP and 1,4-benzodioxane (reference) in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL.

    • Buffer Equilibration: Prepare Simulated Gastric Fluid (pH 1.2) and Phosphate-Buffered Saline (pH 7.4). Pre-incubate at 37°C.

    • Stress Induction: Spike 100 µL of the stock solution into 900 µL of the pre-warmed buffer. Vortex immediately to ensure homogeneity.

    • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the acid-catalyzed reaction immediately by diluting the aliquot into 950 µL of ice-cold mobile phase (pH adjusted to 7.4).

    • Analysis: Inject onto a C18 reverse-phase column. Mobile phase: 60:40 Acetonitrile:Water (isocratic). UV detection at 254 nm.

    • Data Processing: Plot ln(Area_t / Area_0) vs. time to extract the degradation rate constant (k) and calculate the half-life (t1/2).

Protocol B: Thermal Stability Benchmarking (TGA/DSC)
  • Objective: Determine the onset temperature of thermal decomposition (Td).

  • Causality & Validation: Hemiketals often undergo thermal elimination of formaldehyde. Simultaneous Differential Scanning Calorimetry (DSC) validates whether the mass loss observed in Thermogravimetric Analysis (TGA) is an endothermic cleavage or an exothermic oxidative degradation.

  • Step-by-Step Methodology:

    • Load 5.0 mg of crystalline 1,3-BDP into an alumina crucible.

    • Equilibrate the TGA/DSC instrument at 25°C under a continuous nitrogen purge (50 mL/min) to prevent premature oxidation.

    • Ramp the temperature at 10°C/min from 25°C to 400°C.

    • Record the first derivative of the weight loss curve (DTG) to precisely pinpoint the Td onset.

workflow S1 Step 1: Sample Preparation Equilibration in Buffer S2 Step 2: Stress Induction (pH 1.2 - 7.4, Temp 25-60°C) S1->S2 S3 Step 3: Aliquot Sampling & Quenching S2->S3 S4 Step 4: HPLC-UV Analysis Quantification of Intact API S3->S4 S5 Step 5: Kinetic Modeling (Mass Balance Validation) S4->S5

Figure 2: Standardized self-validating workflow for hydrolytic stability benchmarking.

Section 4: Strategic Framework Selection in Drug Design

The choice of a benzodioxane scaffold must be dictated by the pharmacokinetic and stability requirements of the target application:

  • Opt for 1,4-Benzodioxane when designing oral therapeutics that must survive the harsh acidic environment of the stomach. Its diether core ensures the pharmacophore remains intact during systemic circulation[1].

  • Opt for 1,3-Benzodioxole when a metabolically labile site is needed for targeted hepatic clearance, as the methylene bridge is susceptible to cytochrome P450 oxidation.

  • Opt for 1,3-Benzodioxan-4-ol, 4-phenyl- strictly when the molecule is designed as a prodrug . Its rapid, predictable hydrolysis in acidic microenvironments (such as tumor microenvironments or lysosomes) can be exploited for the targeted release of 2-hydroxybenzophenone derivatives.

References[2] ChemicalBook. "15757-34-3 CAS Manufactory." ChemicalBook. Available at:https://chemicalbook.com/[4] Benchchem. "A Comparative Analysis of the Thermodynamic Stability of 1,2-, 1,3 ... 1,4-benzodioxane." Benchchem. Available at:https://benchchem.com/[1] ResearchGate. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." ResearchGate. Available at: https://researchgate.net/[3] TSI Journals. "Chemistry and Pharmacology of Benzodioxanes." Trade Science Inc. Available at: https://tsijournals.com/

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI)

Inferred Hazard Assessment & Chemical Profile The proper handling and disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological and safety data for 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Inferred Hazard Assessment & Chemical Profile

The proper handling and disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological and safety data for 1,3-Benzodioxan-4-ol, 4-phenyl-, we must infer its properties from its structure, which features a benzodioxan ring, a secondary alcohol, and a phenyl group.

  • Peroxide Formation Potential: The structure contains both an ether-like benzodioxan moiety and a secondary alcohol. Both of these functional groups are known to be potential peroxide-formers upon prolonged storage and exposure to atmospheric oxygen.[1][2] Peroxides are highly unstable and can be explosive when subjected to heat, shock, or friction. This is the most critical safety consideration before disposal.

  • Flammability/Combustibility: The compound is a high-carbon organic molecule and is likely a combustible solid or liquid.[3] Its vapors may form flammable mixtures with air.

  • Toxicity and Irritation: Aromatic compounds and alcohols can cause irritation to the skin, eyes, and respiratory system.[4][5] Safety data for analogous structures like 4-Phenyl-1,3-dioxane and 1,4-Benzodioxane indicate they are harmful and can cause serious eye and skin irritation.[6][7] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Chemical Incompatibility: As an alcohol, this compound is incompatible with strong oxidizing agents, strong acids, and bases.[8][9] Mixing with such materials can lead to violent reactions, heat generation, or fire.

Data Summary Table: Inferred Hazards & Management
Hazard CategoryInferred RiskCausality (Functional Group)Management & Disposal Protocol
Reactivity High (Potential for explosive peroxides)Benzodioxan (ether-like), Secondary AlcoholMust test for peroxides if the container has been opened previously or is past its expiration date. Dispose of 1 year after opening.[2]
Flammability Combustible Solid/LiquidPhenyl, Alcohol, Organic BackboneKeep away from ignition sources. Dispose of as flammable/combustible organic waste.
Health Hazards Skin, Eye, and Respiratory Irritant; Potentially HarmfulPhenyl, AlcoholAlways handle using appropriate PPE. Avoid creating dust or vapors.
Disposal Class Non-Halogenated Organic WasteComposed of C, H, O onlySegregate from halogenated solvents, acids, bases, and oxidizers.[10][11][12][13]

Pre-Disposal Safety & Handling Protocol

Before proceeding with waste collection, a critical safety check must be performed, especially for containers that are not newly opened.

Step 1: Personal Protective Equipment (PPE)

Ensure you are wearing the following minimum PPE before handling the container:

  • Indirectly vented chemical splash goggles

  • Chemical-resistant lab coat or apron

  • Chemical-resistant gloves (nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended handling)

  • Work within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

Step 2: Critical Peroxide Test (For Previously Opened or Aged Containers)

The risk of peroxide formation necessitates this crucial check. Peroxide test strips are commercially available and provide a semi-quantitative measure of peroxide concentration.[2]

  • Visual Inspection: Without shaking the container, carefully inspect the contents for any signs of peroxide formation, such as crystal formation, discoloration, or a viscous liquid layer. If any of these signs are present, DO NOT proceed. The material may be shock-sensitive. Contact your EHS department immediately for specialized disposal.

  • Testing Procedure:

    • In a chemical fume hood, carefully open the container.

    • Use a clean pipette or glass rod to transfer a small drop of the substance (or a solution of the solid in a suitable solvent) onto the peroxide test strip.

    • Compare the color change to the chart provided with the test strips.

  • Interpreting Results:

    • Peroxides > 50 ppm: The material should be considered a high-risk waste. Do not attempt to handle it further. Attach a warning label indicating high peroxide content and immediately contact your EHS office for emergency pickup and disposal.[2]

    • Peroxides < 50 ppm: The material can be prepared for routine disposal as outlined below.

Step-by-Step Disposal Procedure

This procedure applies only to materials that have passed the peroxide safety check. The primary disposal pathway for this compound is as a non-halogenated organic solvent waste stream , destined for incineration by a licensed hazardous waste facility.

Step 1: Waste Segregation

Proper segregation is fundamental to laboratory safety and compliant disposal.[8][14][15]

  • DO: Collect 1,3-Benzodioxan-4-ol, 4-phenyl- in a waste container designated for Non-Halogenated Organic Waste . This stream can include other non-halogenated solvents like acetone, ethanol, methanol, hexane, toluene, and ethyl acetate.[10][13][16]

  • DO NOT: Mix this waste with:

    • Halogenated Solvents (e.g., dichloromethane, chloroform)

    • Strong Acids or Bases

    • Strong Oxidizers (e.g., nitrates, perchlorates)

    • Aqueous Waste (water content should be minimal to maintain fuel value for incineration)[12][17]

    • Heavy Metals

Disposal Workflow Diagram

DisposalWorkflow Start Start: Prepare for Disposal of 1,3-Benzodioxan-4-ol, 4-phenyl- Check_Age Is container previously opened or past expiration date? Start->Check_Age Test_Peroxides Perform Peroxide Test (in fume hood with PPE) Check_Age->Test_Peroxides Yes Segregate Segregate as Non-Halogenated Organic Waste Check_Age->Segregate No (New Container) Visual_Check Visually inspect for crystals/discoloration. If present, STOP and call EHS. Test_Peroxides->Visual_Check Check_PPM Peroxides > 50 ppm? Test_Peroxides->Check_PPM Call_EHS High Hazard! Attach warning label. Contact EHS for immediate disposal. Check_PPM->Call_EHS Yes Check_PPM->Segregate No Container Use compatible, sealed container (e.g., HDPE or glass). Leave 1-inch headspace. Segregate->Container Label Attach Hazardous Waste Label. List all chemical constituents and approximate percentages. Container->Label Store Store in designated Satellite Accumulation Area (SAA). Use secondary containment. Label->Store Arrange_Pickup Arrange for pickup by EHS or licensed waste contractor. Store->Arrange_Pickup

Caption: Decision workflow for the safe disposal of 1,3-Benzodioxan-4-ol, 4-phenyl-.

Step 2: Containerization
  • Select a Compatible Container: Use a clean, non-reactive container, typically provided by your EHS department. High-density polyethylene (HDPE) or glass bottles are common. Ensure the container has a tightly sealing screw cap.[2][18]

  • Avoid Overfilling: Leave at least a 1-inch headspace at the top of the container to allow for vapor expansion and prevent spills.[13][15]

  • Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[2][10]

Step 3: Labeling

Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.

  • Affix Label: As soon as the first drop of waste is added, attach a "Hazardous Waste" tag provided by your institution.[2][10]

  • Complete Information: Fill out the label completely and legibly. You must list:

    • The full chemical name: "1,3-Benzodioxan-4-ol, 4-phenyl-" and any other solvents in the container. Do not use abbreviations or chemical formulas.

    • The approximate percentages or volume of each component.

    • The associated hazards (e.g., "Combustible," "Irritant," "Potential Peroxide Former").

    • The date accumulation started.

Step 4: Storage and Pickup
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]

  • Secondary Containment: Place the container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.

  • Arrange Disposal: Once the container is full or you are approaching your laboratory's accumulation limit, follow your institutional procedures to request a pickup from your EHS department or their contracted hazardous waste disposal company.

References

  • Salisbury University. Segregation of Waste Chemicals. [Link]

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • PubChem, National Center for Biotechnology Information. 1,4-Benzodioxan | C8H8O2 | CID 10301. [Link]

  • CP Lab Safety. Waste Compatibility by Chemical Group. [Link]

  • Rowan University. Chemical Compatibility for Waste Accumulation Guideline. [Link]

  • National Institutes of Health (NIH). Chemical Compatibility and Segregation Guides. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Secondary Schools. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 6-Bromo-1,4-benzodioxane. [Link]

  • GL Sciences Inc. SAFETY DATA SHEET: InertSustain Phenyl. [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET: 6-amino-1,4-benzodioxane. [Link]

  • Temple University. Non-Halogenated Solvents in Laboratories. [Link]

  • University of Bristol. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • N.V. Chemicals. Phenyl Disinfectant. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI)

Hazard Assessment: An Evidence-Based Approach Given the absence of a specific Safety Data Sheet (SDS) for 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI), a thorough hazard assessment must be conducted based on its structural compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI), a thorough hazard assessment must be conducted based on its structural components: a benzodioxane core, a hydroxyl group, and a phenyl substituent. This chemical belongs to the family of benzodioxanes, which are structurally related to ethers.

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds, such as 3-Phenylphenol, are known to cause skin and serious eye irritation. The presence of the hydroxyl and phenyl groups suggests that 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI) may also be an irritant upon contact.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols of similar aromatic alcohols can lead to respiratory irritation.[1][2]

  • Flammability: While specific data is unavailable, many organic solvents and reagents, including ethers, are flammable.[3][4][5] Therefore, it is prudent to treat this compound as potentially combustible and to avoid heat, flames, and sparks in its vicinity.[4][6]

  • Toxicity: Some benzodiazepinone derivatives, which have a related core structure, can be toxic if swallowed or harmful in contact with skin.[7] While not a direct analogue, this underscores the need for caution.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is paramount. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection

Solvent splashes and chemical vapors can cause severe eye damage.[8]

  • Minimum Requirement: ANSI-approved, properly fitting safety glasses with side shields are mandatory for all laboratory work.

  • Recommended: Chemical splash goggles should be worn, as they provide a tighter seal around the eyes, offering better protection against splashes and fumes.[8]

  • High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[9][10]

Hand Protection

Gloves are essential to prevent skin contact, which can lead to irritation or absorption of the chemical.[8][10] The choice of glove material is critical and depends on the specific solvent being used to dissolve the compound.

  • For Incidental Contact (Splash Protection): Nitrile gloves are a common choice for low-volume applications in a laboratory setting.[9][11] However, it is crucial to remember that disposable gloves offer only splash resistance and should be replaced immediately upon contamination.[3] Some sources recommend wearing two pairs of nitrile gloves for added protection.[9]

  • For Extended Contact or Immersion: For handling larger volumes or for situations where prolonged contact is possible, a more robust glove is necessary. Butyl rubber gloves offer good protection against a wide range of chemicals, including many ethers.[9][10]

Glove Selection Guide

Glove Material Recommended Use Breakthrough Time (General for Ethers)
Nitrile Incidental splash protection ~3 minutes[3]
Butyl Rubber High-volume handling Longer breakthrough times
Polyvinyl Alcohol (PVA) Good for ether use ~120 minutes (re-usable)[3]

| Barrier™ (Laminate Film) | Excellent broad-spectrum resistance | >480 minutes[3] |

Important Note: Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[9]

Body Protection
  • A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fires.[9]

  • Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[9] Exposed skin between the shoe and ankle is not acceptable.[9]

  • For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Primary Engineering Control: All work with 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI) should be conducted in a properly functioning chemical fume hood.[3][6][9] This is the most effective way to control inhalation exposure.

  • When a Fume Hood is Not Available: If handling the compound outside of a fume hood is unavoidable, a risk assessment must be performed to determine if respiratory protection is necessary.[9] If required, a NIOSH-approved respirator with the appropriate cartridges for organic vapors should be used.

Operational Procedures: A Step-by-Step Guide for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk.

Preparation:

  • Review the Safety Information: Before beginning any work, review this guide and any other available safety information for the chemicals you will be using.

  • Ensure Fume Hood is Operational: Verify that the chemical fume hood has a current certification and that the airflow is within the acceptable range (typically 80-125 feet per minute).[9]

  • Assemble all Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment.

  • Don Appropriate PPE: Put on your lab coat, safety goggles, and the appropriate gloves based on the scale of your work.

Handling:

  • Work Within the Fume Hood: Conduct all manipulations of 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI), including weighing and transfers, inside the fume hood.

  • Avoid Inhalation: Keep the sash of the fume hood as low as is practical to maintain a protective barrier.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment.[3]

  • Keep Containers Closed: Keep containers of the chemical sealed when not in use.

Post-Handling:

  • Decontaminate: Wipe down the work area in the fume hood with an appropriate solvent.

  • Properly Dispose of Waste: Dispose of all waste, including empty containers and contaminated gloves, in a designated hazardous waste container.

  • Remove PPE: Remove your gloves first, using the proper technique, followed by your lab coat. Wash your hands thoroughly with soap and water.[9]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Review Safety Information Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Assemble Materials Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handling1 Work Inside Fume Hood Prep4->Handling1 Handling2 Avoid Inhalation Handling1->Handling2 Handling3 Minimize Quantities Handling2->Handling3 Handling4 Keep Containers Closed Handling3->Handling4 Post1 Decontaminate Work Area Handling4->Post1 Post2 Dispose of Waste Properly Post1->Post2 Post3 Remove PPE & Wash Hands Post2->Post3 caption Figure 1: Safe Handling Workflow for 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI)

Caption: Figure 1: Safe Handling Workflow.

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. Knowing how to respond quickly and effectively is crucial.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Additional PPE: If you are trained and it is safe to do so, don additional PPE, such as a respirator and heavy-duty gloves, before approaching the spill.

  • Contain the Spill: Use a spill kit with an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]

  • Clean Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and wipe it down.

  • Report the Incident: Report the spill to your institution's environmental health and safety department.

G Evacuate Evacuate and Alert Others Assess Assess the Spill from a Safe Distance Evacuate->Assess DonPPE Don Additional PPE (if trained and safe) Assess->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain CleanUp Collect Waste into Hazardous Waste Container Contain->CleanUp Decontaminate Decontaminate the Spill Area CleanUp->Decontaminate Report Report the Incident Decontaminate->Report caption Figure 2: Spill Response Procedure

Caption: Figure 2: Spill Response Procedure.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If they are not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI) must be treated as hazardous waste.

  • Chemical Waste: Collect all excess chemical and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and paper towels, must also be disposed of in a designated solid hazardous waste container.

  • Consult Local Regulations: Arrange for disposal through a licensed disposal company, in accordance with all national and regional regulations.[6] Do not pour any waste down the drain.

By following these guidelines, you can significantly reduce the risks associated with handling 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI) and maintain a safe and productive research environment.

References

  • Ethers - Handling and control of exposure. (2010, July 19). University of Edinburgh.
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